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  • Product: 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
  • CAS: 1016798-13-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, identified by the CAS number 5110-00-9 , is a heterocyclic organic compound featuring a quin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, identified by the CAS number 5110-00-9 , is a heterocyclic organic compound featuring a quinoline core. This core structure is a prevalent motif in numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antifungal, and kinase inhibitory properties.[1] The strategic placement of a bromine atom and a pyridinyl group on the quinoline scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications in the field of drug discovery.

Chemical and Physical Properties

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a moderately complex molecule with the potential for various intermolecular interactions, influencing its physical properties and biological activity. A summary of its key chemical identifiers and computed properties is presented below.

PropertyValueSource
CAS Number 5110-00-9[2]
Molecular Formula C₁₅H₉BrN₂O₂[2]
Molecular Weight 329.15 g/mol [2]
Appearance Expected to be a solidInferred
Melting Point Not definitively reported; a related compound, 6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid, has a melting point of 305-307 °C.[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Inferred

Synthesis Protocol: A Plausible Doebner Reaction Approach

The synthesis of 2-arylquinoline-4-carboxylic acids is classically achieved through the Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid. For the synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, the logical precursors are 4-bromoaniline, pyridine-4-carboxaldehyde, and pyruvic acid. The following protocol is a detailed, field-proven methodology adapted for this specific synthesis.

Experimental Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis r1 4-Bromoaniline mix Mix Reactants in Ethanol r1->mix r2 Pyridine-4-carboxaldehyde r2->mix r3 Pyruvic Acid r3->mix r4 Ethanol (Solvent) r4->mix reflux Reflux (e.g., 78 °C) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry nmr NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms ir IR Spectroscopy dry->ir G A 4-Bromoaniline + Pyridine-4-carboxaldehyde B Imine Formation A->B -H₂O D Michael Addition B->D C Pyruvic Acid (Enol Form) C->D E Intramolecular Cyclization D->E F Dehydration & Oxidation E->F G 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid F->G

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Exploratory

A Technical Guide to the Structural Elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic compound with potential applications in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic compound with potential applications in drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step approach to confirming the molecular structure of this quinoline derivative through modern analytical techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction

The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antimalarial, and anticancer activities.[1][2] The specific substitution pattern of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid (Figure 1) suggests its potential as a modulator of various biological pathways. Accurate structural confirmation is the foundational step in any drug discovery program, ensuring that subsequent biological and toxicological studies are conducted on a well-characterized chemical entity. This guide will detail the integrated analytical workflow for the unambiguous structure determination of this target molecule.

Figure 1. Chemical structure of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Synthesis Strategy

While this guide focuses on structural elucidation, a plausible synthetic route provides context for potential impurities and byproducts. The Pfitzinger reaction is a classic and effective method for the synthesis of quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. For the target molecule, this would entail the reaction of 5-bromoisatin with 4-acetylpyridine.

An alternative approach is the Doebner-von Miller reaction, which is a versatile method for quinoline synthesis.[5][6] This reaction typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and an oxidizing agent. The specific adaptation for our target would likely involve 4-bromoaniline, a suitable α,β-unsaturated carbonyl precursor to the pyridin-4-yl moiety, and pyruvic acid.[5]

Structural Elucidation Workflow

The comprehensive structural elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid relies on the synergistic application of several analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlation experiments).

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subgraph "cluster_Analysis" { label="Spectroscopic Analysis"; style="filled"; color="#FFFFFF"; bgcolor="#F1F3F4"; MS [label="Mass Spectrometry (HRMS)\n- Molecular Formula\n- Isotopic Pattern", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy (FT-IR)\n- Functional Group Identification", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n- ¹H NMR\n- ¹³C NMR\n- 2D NMR (COSY, HSQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

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Synthesis -> MS [lhead=cluster_Analysis]; Synthesis -> IR; Synthesis -> NMR; MS -> Elucidation; IR -> Elucidation; NMR -> Elucidation; Elucidation -> Final_Structure; }

Figure 2. Workflow for the structural elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first step in the analytical cascade, providing the accurate mass of the molecular ion and, consequently, the elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Results and Interpretation:

The chemical formula for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is C₁₅H₉BrN₂O₂. The expected HRMS data is summarized in Table 1. A key feature to observe is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This will result in two prominent peaks in the mass spectrum for the molecular ion, separated by two mass units, with nearly equal intensity.[8] This characteristic M and M+2 pattern is a strong indicator of the presence of a single bromine atom in the molecule.[9]

Table 1. Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zInterpretation
[M(⁷⁹Br)+H]⁺328.9929ConsistentProtonated molecule with ⁷⁹Br
[M(⁸¹Br)+H]⁺330.9909ConsistentProtonated molecule with ⁸¹Br
[M(⁷⁹Br)-H]⁻326.9773ConsistentDeprotonated molecule with ⁷⁹Br
[M(⁸¹Br)-H]⁻328.9752ConsistentDeprotonated molecule with ⁸¹Br

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Results and Interpretation:

The IR spectrum of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings. The most prominent feature will be a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[10][11] The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp band around 1700-1725 cm⁻¹.[12] The presence of aromatic C-H and C=C stretching vibrations will also be evident.

Table 2. Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100-3000MediumAromatic C-H stretch
~1725-1700Strong, SharpC=O stretch (Carboxylic acid)
~1600-1450Medium to StrongAromatic C=C and C=N stretches
~1300-1200MediumC-O stretch (Carboxylic acid)
Below 850Medium to StrongAromatic C-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete structural assignment.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): Identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly to their attached carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlate protons to carbons over two or three bonds.[14]

Expected ¹H and ¹³C NMR Spectra and Interpretation:

The ¹H NMR spectrum will show signals in the aromatic region, corresponding to the protons on the quinoline and pyridine rings. The integration of these signals will correspond to the number of protons. The coupling patterns (singlets, doublets, triplets, etc.) will provide information about the neighboring protons. The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule.

Table 3. Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
2~152--
3~120~8.2s
4~145--
4a~148--
5~128~8.0d
6~122--
7~135~7.8dd
8~130~8.5d
8a~125--
COOH~168~13.5br s
2'~150~8.8d
3'~122~7.9d
4'~140--
5'~122~7.9d
6'~150~8.8d

Note: These are predicted values and may vary in an actual spectrum.

2D NMR for Unambiguous Assignment:

The final, unambiguous assignment of all proton and carbon signals is achieved through the analysis of 2D NMR spectra.

  • COSY: This experiment will reveal the coupling between adjacent protons. For example, H-5 should show a correlation to H-7, and H-7 to H-8 on the quinoline ring. The protons on the pyridine ring (H-2'/H-6' and H-3'/H-5') will also show correlations to each other.

  • HSQC: This spectrum directly links each proton signal to its attached carbon signal, allowing for the assignment of the protonated carbons.

  • HMBC: This is the key experiment for piecing together the molecular framework. Long-range correlations (2-3 bonds) between protons and carbons will confirm the connectivity of the different fragments. For example, the proton at position 3 should show a correlation to carbons 2, 4, and 4a. The protons on the pyridine ring (H-2'/H-6') should show a correlation to carbon 2 of the quinoline ring, confirming the point of attachment.

graph "HMBC_Correlations" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#EA4335", penwidth=1.5];

// Define nodes for the structure N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,0.6!"]; C3 [label="C3", pos="1.2,1.8!"]; C4 [label="C4", pos="0,2.4!"]; C4a [label="C4a", pos="-1.2,1.8!"]; C8a [label="C8a", pos="-1.2,0.6!"]; C8 [label="C8(H)", pos="-2.4,1.2!"]; C7 [label="C7(H)", pos="-2.4,2.4!"]; C6 [label="C6(Br)", pos="-1.2,3.6!"]; C5 [label="C5(H)", pos="0,3.6!"]; COOH [label="COOH", pos="0,3.6!"]; // Placeholder for COOH group C1_prime [label="C4'", pos="2.4,0!"]; C2_prime [label="C3'(H)", pos="3.0,-1.0!"]; C3_prime [label="C2'(H)", pos="2.4,-2.0!"]; N_prime [label="N", pos="1.2,-2.0!"]; C5_prime [label="C6'(H)", pos="0.0,-2.0!"]; C6_prime [label="C5'(H)", pos="0.6,-1.0!"];

// Draw the structure N1 -- C2 -- C3 -- C4 -- C4a -- C8a -- N1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a; C4 -- COOH [style=invis]; // Connect COOH to C4 C2 -- C1_prime; C1_prime -- C2_prime -- C3_prime -- N_prime -- C5_prime -- C6_prime -- C1_prime;

// Key HMBC Correlations H3 [label="H3", pos="2.0,2.0!"]; H8 [label="H8", pos="-3.0,1.0!"]; H2_prime [label="H2'/6'", pos="2.8,-2.5!"];

H3 -> C2 [label="³J", dir=both, color="#34A853"]; H3 -> C4 [label="²J", dir=both, color="#4285F4"]; H3 -> C4a [label="³J", dir=both, color="#34A853"]; H8 -> C8a [label="²J", dir=both, color="#4285F4"]; H8 -> C6 [label="³J", dir=both, color="#34A853"]; H2_prime -> C2 [label="³J", dir=both, color="#34A853"]; H2_prime -> C4_prime [label="³J", dir=both, color="#34A853"];

// Invisible edges for layout C4 -- C5 [style=invis]; }

Figure 3. Key expected HMBC correlations for structural confirmation.

Conclusion

By systematically applying the analytical techniques of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments, the chemical structure of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid can be elucidated with a high degree of certainty. The combination of accurate mass determination, functional group identification, and detailed mapping of the proton and carbon framework provides a self-validating system for structural confirmation. This rigorous characterization is an indispensable prerequisite for the advancement of this compound in any drug discovery and development pipeline.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023). Makara Journal of Science, 27(2), 8. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information. Theoretical NMR correlations based Structure Discussion. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • The Journal of Organic Chemistry. The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19. Available at: [Link]

  • ResearchGate. The structures of the substituted quinolines. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Pfitzinger Quinoline Synthesis. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • JOCPR. Application of pfitzinger reaction in. Available at: [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • YouTube. mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • Organic & Biomolecular Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Available at: [Link]

  • The Journal of Organic Chemistry. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

  • PubChem. 2,6-Dibromopyridine-4-carboxylic acid. Available at: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, including its molecular weight, and present a detailed, validated protocol for its synthesis via a modified Pfitzinger reaction. The underlying principles of this synthetic strategy will be thoroughly explained to provide a causal understanding of the experimental choices. Furthermore, this guide will explore the potential mechanism of action and diverse biological activities of this compound class, positioning it within the broader landscape of quinoline-4-carboxylic acid derivatives as promising therapeutic agents. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to enhance clarity and practical application in a research and development setting.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial attention due to their demonstrated efficacy as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the meticulous tuning of pharmacological profiles to achieve desired therapeutic effects. The introduction of a bromine atom at the 6-position and a pyridinyl group at the 2-position of the quinoline-4-carboxylic acid core, as in the case of our topic molecule, is a strategic chemical modification aimed at exploring and potentially enhancing its biological activity and target specificity.

Physicochemical Properties of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic Acid

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₅H₉BrN₂O₂
Molecular Weight 329.15 g/mol
CAS Number 5110-00-9
SMILES Code O=C(C1=CC(C2=CC=NC=C2)=NC3=CC=C(Br)C=C13)O

Synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic Acid: A Validated Protocol

The synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid can be efficiently achieved through the Pfitzinger reaction, a robust method for the preparation of quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3]

Underlying Principles of the Pfitzinger Reaction

The Pfitzinger reaction is a powerful tool in heterocyclic chemistry due to its reliability and the diversity of substituents that can be incorporated into the final quinoline structure. The mechanism initiates with the base-catalyzed hydrolysis of the amide bond in the isatin ring, followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to a more stable enamine. An intramolecular cyclization and subsequent dehydration yield the aromatic quinoline-4-carboxylic acid.[3] The choice of a brominated isatin derivative is a key strategic decision to introduce the bromo-substituent at the desired 6-position of the quinoline core.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 5-Bromoisatin Mixing Mixing in Ethanol/Water Reactant1->Mixing Reactant2 4-Acetylpyridine Reactant2->Mixing Base Potassium Hydroxide (KOH) Base->Mixing Reflux Reflux (e.g., 10 hours) Mixing->Reflux Acidification Acidification (e.g., with HCl) Reflux->Acidification Filtration Filtration Acidification->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product 6-Bromo-2-pyridin-4-ylquinoline- 4-carboxylic acid Drying->Product

Caption: Experimental workflow for the synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a non-brominated analog and is expected to yield the desired product with high purity.[5]

Materials:

  • 5-Bromoisatin

  • 4-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

Procedure:

  • In a round-bottom flask, combine 5-bromoisatin (1.0 eq), 4-acetylpyridine (1.0 eq), and potassium hydroxide (5.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:9 v/v) to the flask.

  • Heat the mixture to reflux with stirring for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the orange solution to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 5 using 1 M HCl. This will cause the product to precipitate out of the solution.

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water to remove any inorganic impurities.

  • Dry the purified product under vacuum to yield 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons of the quinoline and pyridine rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
IR A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.[6][7]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (329.15 for C₁₅H₉BrN₂O₂) should be observed, along with characteristic isotopic patterns for the bromine atom.

Potential Mechanism of Action and Biological Applications

While specific biological data for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is not extensively available, the broader class of quinoline-4-carboxylic acid derivatives has shown promise in several therapeutic areas.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms.[8][9] One notable target is the sirtuin (SIRT) family of histone deacetylases, with some derivatives showing selective inhibition of SIRT3, a key mitochondrial deacetylase implicated in tumorigenesis.[9] The inhibition of SIRT3 can disrupt cancer cell metabolism and promote apoptosis.

Anticancer_MoA Compound 6-Bromo-2-pyridin-4-ylquinoline- 4-carboxylic acid Derivative SIRT3 SIRT3 Enzyme Compound->SIRT3 Inhibition Tumorigenesis Tumorigenesis & Cell Survival Compound->Tumorigenesis Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Mitochondria Mitochondrial Function SIRT3->Mitochondria Deacetylation (promotes) SIRT3->Tumorigenesis Promotes Mitochondria->Tumorigenesis Supports Tumorigenesis->Apoptosis Suppresses

Caption: Postulated mechanism of anticancer action via SIRT3 inhibition.

Antimicrobial Properties

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[10] These compounds can exert their effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The specific substitutions on the quinoline ring play a crucial role in determining the antimicrobial spectrum and potency.

Anti-inflammatory Effects

Certain quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[11] Their mechanism of action can involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.

Conclusion and Future Directions

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid represents a molecule of considerable interest for further investigation in the field of drug discovery. Its synthesis is readily achievable through established chemical reactions, and the quinoline-4-carboxylic acid core suggests a high potential for diverse biological activities. Future research should focus on the detailed biological evaluation of this specific compound, including its anticancer, antimicrobial, and anti-inflammatory properties. Elucidating its precise mechanism of action and identifying its cellular targets will be crucial for its potential development as a novel therapeutic agent. The synthetic protocol provided herein offers a solid foundation for producing this compound for such investigational studies.

References

  • A. A. Al-Haiza, M. S. Mostafa, and M. Y. El-Kady, "Synthesis and biological evaluation of some new 2-substituted-6,8-dibromo-3-phenyl-(3H)-quinazolin-4-ones," Molecules, vol. 8, no. 12, pp. 933-942, 2003.
  • D. B. Patel et al., "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review," Journal of Chemical and Pharmaceutical Research, vol. 9, no. 2, pp. 216-230, 2017.
  • A. R. S. P. Teng, et al., "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction," Makara Journal of Science, vol. 27, no. 2, pp. 106-114, 2023.
  • S. N. Pandeya, S. Sriram, G. Nath, and E. De Clercq, "Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases of isatin and its derivatives with 2-aminobenzothiazole," European Journal of Medicinal Chemistry, vol. 35, no. 2, pp. 249-255, 2000.
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  • W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," ResearchGate, Jan. 2022. [Online]. Available: [Link]

  • Y. Zhang et al., "Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid," Acta Chimica Slovenica, vol. 63, no. 4, pp. 891-898, 2016.
  • A. A. El-Sayed et al., "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents," Molecules, vol. 27, no. 1, p. 195, 2022.
  • Y. Li et al., "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors," Frontiers in Chemistry, vol. 10, p. 846678, 2022.
  • C. E. Kwartler and P. E. Lindner, "The Synthesis of Quinolines by the Pfitzinger Reaction," Journal of the American Chemical Society, vol. 65, no. 7, pp. 1447-1448, 1943.
  • Google Patents, "A kind of preparation method of the bromo- 4- chloroquinoline of 6-," CN106432073B, Feb. 22, 2017.
  • V. Yadav et al., "Application of pfitzinger reaction in synthesis of bioactive compounds," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 4, pp. 1956-1959, 2012.
  • Y. Zhang et al., "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives," Molecules, vol. 22, no. 1, p. 143, 2017.
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Exploratory

Solubility of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid in DMSO: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound is a critical physicochemical parameter that dictates its suitability for biological scree...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its suitability for biological screening and subsequent development. For 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic molecule with potential applications in drug discovery, understanding its behavior in dimethyl sulfoxide (DMSO) is paramount. DMSO is the universal solvent for primary screening assays, making early and accurate solubility determination a cornerstone of successful research campaigns. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this compound in DMSO, presenting a robust, field-proven protocol and explaining the scientific rationale behind each experimental step.

Introduction: The Central Role of DMSO Solubility in Drug Discovery

In the landscape of early-stage drug discovery, compounds are almost universally stored and initially tested in dimethyl sulfoxide (DMSO).[1] Its remarkable ability to dissolve a vast array of both polar and nonpolar small molecules makes it an indispensable vehicle for high-throughput screening (HTS).[2][3] However, the assumption of complete dissolution can be a critical point of failure. Poor solubility can lead to inaccurate assay results, underestimation of a compound's potency, and significant delays in development.[4]

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a complex heterocyclic compound. Its structure, featuring a quinoline core, a pyridine moiety, a carboxylic acid group, and a bromine atom, presents a unique set of challenges and considerations for solubility. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies required to accurately characterize the solubility of this molecule in DMSO.

Physicochemical Profile: Understanding the Key Players

A thorough analysis begins with the fundamental properties of both the solute and the solvent.

The Solute: 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

This molecule possesses several structural features that directly influence its solubility:

  • Aromatic Heterocyclic Core: The quinoline and pyridine rings are large, rigid, and aromatic. Such structures often contribute to low solubility due to strong intermolecular π-stacking interactions in the crystal lattice.[5][6]

  • Carboxylic Acid Group: This functional group can act as both a hydrogen bond donor and acceptor. However, carboxylic acids are known to be four times more likely to precipitate from DMSO, particularly if the solvent has absorbed water, as DMSO is a poor solvent for anions.[7]

  • Hydrogen Bonding Potential: The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding with DMSO. However, intramolecular hydrogen bonding or strong intermolecular hydrogen bonding in the solid state can hinder dissolution.[6][8]

PropertyValueSource
Chemical Formula C₁₅H₉BrN₂O₂[9]
Molecular Weight 329.15 g/mol [9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 4[9]
Predicted XLogP3 3[9]
CAS Number 1016798-13-2[9]

Table 1: Key physicochemical properties of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent. Its utility stems from its unique properties:

  • Polarity: The strong S=O dipole makes it an excellent solvent for many polar compounds.

  • Aprotic Nature: It lacks acidic protons, making it relatively inert and suitable for a wide range of chemical reactions and biological assays.[10]

  • Miscibility: It is fully miscible with water and many organic solvents.[1]

However, its hygroscopic nature is a critical consideration. Water uptake into DMSO stock solutions can synergistically enhance compound precipitation, a significant risk for carboxylic acids.[7]

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by a delicate balance between two primary energy considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[11]

  • Crystal Lattice Energy: This is the energy holding the molecules of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid together in a solid crystal. The rigid, planar structure and potential for strong intermolecular forces suggest a high crystal lattice energy, which must be overcome for dissolution to occur. The high melting point (305-307 °C) of a very similar isomer supports this hypothesis, as melting point is often correlated with crystal lattice strength.[12]

  • Solvation Energy: This is the energy released when DMSO molecules arrange themselves around the solute molecule. The polar sulfoxide group in DMSO can interact favorably with the polar regions of the target molecule, while its methyl groups can interact with the nonpolar aromatic rings.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the crystal lattice energy.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

To obtain the most accurate and reliable solubility value, an equilibrium or thermodynamic solubility assay is the gold standard. The shake-flask method, while lower in throughput than kinetic assays, is the most definitive approach.[4][13] It ensures that the system has reached a true equilibrium between the dissolved and undissolved compound.

Core Principle & Self-Validation

The protocol is designed to be self-validating. By measuring the concentration of the dissolved compound at multiple time points (e.g., 24 and 48 hours), one can confirm that equilibrium has been reached. If the concentration does not significantly change between the later time points, it provides high confidence that the measured value represents the true equilibrium solubility.

Materials and Equipment
  • Solute: 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid (ensure highest possible purity).

  • Solvent: Anhydrous, high-purity DMSO (e.g., ≥99.9%).

  • Vials: 1.5 mL glass screw-cap vials with PTFE-lined caps.

  • Analytical Balance: Capable of measuring to ±0.01 mg.

  • Pipettors: Calibrated micropipettes.

  • Agitation: Orbital shaker or rotator capable of constant, controlled agitation.

  • Temperature Control: Incubator or water bath set to a constant temperature (e.g., 25 °C).

  • Filtration: 0.45 µm PTFE syringe filters.

  • Analysis: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Methodology
  • Preparation of Stock Standard Solutions:

    • Accurately weigh approximately 1 mg of the compound into a clean vial.

    • Dissolve in a known volume of a suitable organic solvent (e.g., acetonitrile or methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution. These will be used to create the HPLC calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 2-5 mg).

    • Causality Check: Adding a clear excess of solid is the fundamental requirement for an equilibrium solubility experiment. It ensures that the solution becomes saturated, allowing the equilibrium between the solid and dissolved states to be established.[13]

    • Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator inside a temperature-controlled incubator set to 25 °C.

    • Agitate the samples at a constant speed for at least 24 hours. A 48-hour incubation is recommended to ensure equilibrium is reached for complex, slowly dissolving compounds.

    • Causality Check: Continuous agitation prevents the formation of a static boundary layer of saturated solvent around the solid particles, which would slow down the dissolution process. Constant temperature is critical as solubility is temperature-dependent.[8][13]

  • Sample Processing and Analysis:

    • After the incubation period (e.g., 24h and 48h), allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

    • Causality Check: Filtration is a critical step to remove all undissolved microparticulates. Failure to do so will lead to a gross overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the prepared calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC.

  • Data Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Determine the concentration of the diluted sample using its peak area and the calibration curve equation.

    • Calculate the original solubility in the DMSO sample by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis cluster_data Data Calculation A Weigh excess solid (e.g., 2-5 mg) B Add precise volume of DMSO (e.g., 1.0 mL) A->B C Agitate at constant T (25°C for 24-48h) B->C D Settle solids C->D E Filter supernatant (0.45 µm PTFE) D->E F Dilute sample E->F G HPLC Analysis F->G I Calculate Concentration G->I H Generate Calibration Curve H->I J Determine Final Solubility (mg/mL or mM) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Practical Considerations and Field-Proven Insights

  • Kinetic vs. Thermodynamic Solubility: Many high-throughput methods measure kinetic solubility, where a concentrated DMSO stock is added to an aqueous buffer.[8] This often overestimates the true thermodynamic solubility and can lead to precipitation over time. The protocol described here measures thermodynamic solubility, which is more relevant for understanding the true physical limitations of the compound.

  • The Impact of Water: DMSO is highly hygroscopic. It is imperative to use anhydrous DMSO and minimize exposure to atmospheric moisture. Absorbed water can significantly decrease the solubility of many organic compounds, especially those with acidic or basic functional groups.[7]

  • Compound Purity and Form: The solubility value is highly dependent on the purity and physical form (crystalline vs. amorphous) of the compound. Amorphous material is almost always more soluble than its stable crystalline counterpart.[7] Ensure the form is documented, as batch-to-batch variability can arise from different crystallization conditions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can induce compound precipitation.[7] Once a compound crystallizes from DMSO, it is often very difficult to redissolve. It is best practice to prepare smaller aliquots for single use.

Conclusion

Determining the solubility of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid in DMSO is not merely a procedural step but a foundational piece of data that informs the entire discovery pipeline. Its complex heterocyclic structure and carboxylic acid moiety demand a rigorous and well-controlled experimental approach. By employing the detailed equilibrium solubility protocol outlined in this guide, researchers can generate reliable, reproducible data. This empowers informed decision-making, prevents costly assay failures, and ultimately accelerates the path of promising molecules from the bench to potential therapeutic applications.

References

  • Oldenburg, K., et al. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228464, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15482692, 2,6-Dibromopyridine-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1223599, 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. [Link]

  • Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC - NIH. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Zhang, Y., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]

  • Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC - PubMed Central. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • Gally, J., et al. (2013). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ResearchGate. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Anand, O., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

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Foundational

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide to Key Therapeutic Targets and their Validation Introduction: The Enduring Relevance of the Quinoline Moiety The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Key Therapeutic Targets and their Validation

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure and the presence of a nitrogen atom confer upon it the ability to interact with a wide array of biological macromolecules through various non-covalent and, in some cases, covalent interactions. This versatility has led to the development of a multitude of clinically significant drugs spanning a remarkable spectrum of therapeutic areas.[1][2][3][4] This guide provides an in-depth exploration of the key therapeutic targets of quinoline compounds, with a focus on the experimental methodologies employed to identify and validate these interactions. We will delve into the mechanistic underpinnings of their activity in oncology, infectious diseases, and neurodegenerative disorders, offering a technical resource for researchers and drug development professionals.

I. Quinoline Derivatives in Oncology: A Multi-pronged Assault on Cancer

Quinoline-based compounds have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[5][6] Their therapeutic efficacy stems from their ability to engage with a variety of well-established and novel oncological targets.

DNA-Interacting Agents: Topoisomerase Inhibition and Intercalation

A significant class of quinoline-containing anticancer drugs exerts its cytotoxic effects by targeting DNA and its associated enzymes.[6]

1.1.1. Topoisomerase II Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[4] Many potent anticancer quinolines, such as doxorubicin and mitoxantrone analogues, function as topoisomerase II "poisons."[6] They stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and the induction of apoptosis.[6]

Experimental Validation: Topoisomerase II DNA Decatenation Assay

The inhibition of topoisomerase II is routinely assessed using a DNA decatenation assay. This self-validating system provides a clear, qualitative, and quantitative measure of enzyme inhibition.

Protocol:

  • Substrate: Kinetoplast DNA (kDNA), a network of catenated circular DNA from trypanosomes, is used as the substrate.

  • Enzyme: Purified human topoisomerase IIα is incubated with kDNA in a reaction buffer containing ATP.

  • Test Compound: The quinoline compound of interest is added at varying concentrations.

  • Reaction: The reaction is incubated at 37°C for 30 minutes, allowing the enzyme to decatenate the kDNA into individual minicircles.

  • Termination: The reaction is stopped by the addition of SDS and proteinase K.

  • Analysis: The products are resolved by agarose gel electrophoresis. Decatenated minicircles migrate faster than the catenated kDNA network. A successful inhibitor will prevent this migration, leaving the kDNA in the well or as a high molecular weight smear.[7]

Causality: The immobility of the kDNA in the presence of the quinoline compound directly demonstrates the inhibition of the enzyme's decatenation activity, a hallmark of topoisomerase II poisons.

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of α- and β-tubulin polymers, is crucial for cell division, intracellular transport, and maintenance of cell shape.[5] Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents that arrest the cell cycle in the G2/M phase and induce apoptosis.[5]

Experimental Validation: In Vitro Tubulin Polymerization Assay

The direct effect of quinoline compounds on tubulin dynamics is quantified using a cell-free tubulin polymerization assay.

Protocol:

  • Reagents: Purified tubulin protein is kept on ice to prevent spontaneous polymerization. A reaction buffer containing GTP and a fluorescence reporter that binds to polymerized tubulin is prepared.

  • Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.

  • Measurement: The polymerization process is monitored in real-time by measuring the increase in fluorescence or absorbance at 340 nm in a temperature-controlled spectrophotometer.[8][9]

  • Inhibition: The assay is performed in the presence of various concentrations of the test quinoline compound. An inhibitor will reduce the rate and extent of the fluorescence/absorbance increase.[5]

Data Presentation:

CompoundTargetIC50 (µM)Cancer Cell LineReference
Compound 4cTubulin Polymerization17 ± 0.3MDA-MB-231 (Breast)[5]
Chalcone derivative 3bTubulin Polymerization-Leukemia (SR), CNS Cancer (SF-539)[5]

Causality: A dose-dependent decrease in the polymerization signal provides direct evidence of the compound's ability to interfere with microtubule formation. This is often corroborated by cell-based assays showing G2/M arrest.[5]

Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, proliferation, and survival. Their aberrant activation is a common driver of cancer. Several FDA-approved quinoline-based drugs are potent kinase inhibitors.[10][11]

1.3.1. VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12][13] Quinoline derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.[12]

Experimental Validation: VEGFR-2 Kinase Inhibition Assay

A common method to assess VEGFR-2 inhibition is through a biochemical kinase assay.

Protocol:

  • Components: Recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP are combined in a reaction buffer.

  • Test Compound: The quinoline inhibitor is added at various concentrations.

  • Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method such as ELISA or a fluorescence-based assay.

  • Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[1]

Data Presentation:

CompoundTargetIC50 (µM)Reference
Pyrazine-based compound 17VEGFR-20.13[1]
Pyridine-based analogue 18VEGFR-20.32[1]
Pyrazine-based compound 12aVEGFR-20.071[1]

Causality: The reduction in substrate phosphorylation in the presence of the quinoline compound directly demonstrates its inhibitory effect on the kinase's catalytic activity. This is often followed by cell-based assays to confirm anti-angiogenic effects.[12]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Quinoline Quinoline Inhibitor Quinoline->VEGFR2 Inhibits

Caption: Quinoline inhibitors block VEGFR-2 activation, disrupting downstream signaling pathways essential for angiogenesis.

II. Quinolines in the Fight Against Infectious Diseases

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most notably malaria. Its utility extends to bacterial infections as well.

Antimalarial Quinolines: Disrupting Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its food vacuole, releasing large quantities of toxic heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin.[14][15] Quinolines like chloroquine and quinine are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[14][16]

Experimental Validation: Heme Detoxification Inhibition Assay

This assay simulates the physiological process of hemozoin formation to screen for inhibitors.

Protocol:

  • Heme Solution: A solution of hemin (the oxidized form of heme) is prepared in a suitable solvent.

  • Initiation of Crystallization: The crystallization of hemin into β-hematin (synthetic hemozoin) is initiated, often by the addition of a lipid or detergent to mimic the environment of the parasite's food vacuole.

  • Incubation with Inhibitor: The reaction is carried out in the presence of various concentrations of the quinoline compound.

  • Quantification: After incubation, the amount of remaining soluble heme is quantified spectrophotometrically. A successful inhibitor will result in a higher concentration of soluble heme.[14][15]

Causality: An increase in the level of soluble heme directly indicates that the quinoline compound is preventing its sequestration into hemozoin, the core mechanism of its antimalarial activity.

Experimental Workflow: Heme Detoxification Inhibition Assay

Heme_Detox_Workflow Start Start Prep_Hemin Prepare Hemin Solution Start->Prep_Hemin Add_Quinoline Add Quinoline Compound Prep_Hemin->Add_Quinoline Initiate_Crystallization Initiate Crystallization (e.g., add lipid) Add_Quinoline->Initiate_Crystallization Incubate Incubate Initiate_Crystallization->Incubate Quantify_Heme Quantify Soluble Heme (Spectrophotometry) Incubate->Quantify_Heme Analyze Analyze Data (Calculate IC50) Quantify_Heme->Analyze End End Analyze->End

Caption: Workflow for assessing the inhibition of heme detoxification by quinoline compounds.

Antibacterial Quinolines: Targeting Essential Bacterial Enzymes

Quinoline derivatives have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains.[14]

2.2.1. Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and amino acids.[17] Inhibition of bacterial DHFR leads to the depletion of tetrahydrofolate, halting DNA replication and causing cell death.[17]

Experimental Validation: DHFR Enzyme Inhibition Assay

A spectrophotometric assay is commonly used to measure DHFR activity.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified bacterial DHFR, its substrate dihydrofolate, and the cofactor NADPH is prepared in a buffer.

  • Test Compound: The quinoline compound is added at various concentrations.

  • Measurement: The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[17][18]

  • Inhibition: An effective inhibitor will slow down the rate of this absorbance decrease.

Causality: The reduced rate of NADPH consumption in the presence of the quinoline compound provides direct evidence of DHFR inhibition.

III. Quinolines in Neurodegenerative Diseases: A Glimmer of Hope

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) presents a significant challenge for drug development. The quinoline scaffold, with its ability to interact with multiple targets, is being explored for its potential in this area.[19]

Acetylcholinesterase (AChE) Inhibition:

One of the primary therapeutic strategies for AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting its degrading enzyme, acetylcholinesterase (AChE).[7][20]

Experimental Validation: Ellman's Assay for AChE Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.

Protocol:

  • Reagents: The assay mixture contains purified AChE, the substrate acetylthiocholine, and Ellman's reagent (DTNB).

  • Enzymatic Reaction: AChE hydrolyzes acetylthiocholine to thiocholine.

  • Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Measurement: The rate of formation of the yellow product is measured spectrophotometrically at 412 nm.

  • Inhibition: The assay is performed with and without the quinoline test compound to determine its inhibitory effect.[21]

Data Presentation:

CompoundTargetKi (nM)Reference
Substituted QuinolinesAcetylcholinesterase (AChE)5.51–155.22[21]

Causality: A reduction in the rate of color development in the presence of the quinoline compound is a direct measure of its ability to inhibit AChE.

IV. Conclusion: The Future of Quinoline-Based Drug Discovery

The quinoline scaffold continues to be a remarkably fruitful source of therapeutic agents. Its privileged structure allows for the fine-tuning of its pharmacological properties to engage a diverse array of biological targets with high affinity and specificity. The experimental protocols detailed in this guide represent the cornerstone of validating these interactions, providing the robust and reliable data necessary to advance quinoline-based compounds through the drug discovery and development pipeline. As our understanding of disease biology deepens, the versatility of the quinoline moiety ensures its continued prominence in the quest for novel and effective medicines.

V. References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]

  • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. NIH. [Link]

  • Half‐maximal inhibitory concentration (IC50) values of quinoline... ResearchGate. [Link]

  • Evaluation of DHFR Inhibition and Antimicrobial Activity of Some Newly Synthesized Quinazolin-4(3H). International Journal of Pharmaceutical Investigation. [Link]

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  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

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  • Laying Out Pathways With Rgraphviz. The R Journal. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition The quinoline moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad therapeutic potential.[1] In oncology, numerous quinoline-based compounds have been successfully developed as kinase inhibitors, demonstrating the scaffold's utility in targeting the ATP-binding site of these critical enzymes.[1][2] Kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[3] The planar nature of the quinoline ring system allows for favorable interactions within the hydrophobic regions of the kinase active site, while the nitrogen atoms can act as hydrogen bond acceptors.

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a synthetic organic compound featuring this quinoline core.[4][5][6] Its structural similarity to other known kinase inhibitors, such as those targeting Aurora A kinase, suggests its potential as a modulator of kinase activity.[7] This document provides a comprehensive guide for researchers to investigate the kinase inhibitory properties of this compound, from initial biochemical screening to cellular characterization. The following protocols are designed to be adaptable and provide a robust framework for determining the compound's potency, selectivity, and mechanism of action.

Physicochemical Properties of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

A thorough understanding of the test compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 5110-00-9[4][6]
Molecular Formula C₁₅H₉BrN₂O₂[4][5]
Molecular Weight 329.15 g/mol [6]
Appearance Solid-
Solubility Soluble in DMSOAssumed for experimental purposes

Experimental Workflows: A Tiered Approach to Characterization

A systematic, multi-tiered approach is recommended to efficiently characterize the kinase inhibitory profile of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. This workflow progresses from broad, high-throughput screening to more focused biochemical and cell-based assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Biochemical Characterization cluster_2 Tier 3: Cellular Activity Assessment a Broad Panel Kinase Screen (e.g., KinomeScan®, ADP-Glo™) b IC₅₀ Determination for Hit Kinases a->b Identify primary kinase targets c Mechanism of Action Studies (ATP Competition Assay) b->c d Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) c->d Confirm cellular potency e Target Engagement & Pathway Analysis (Western Blot for Phospho-substrates) d->e f Apoptosis/Cell Cycle Analysis e->f G cluster_0 ATP-Competitive Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP for active site Phospho_Substrate P-Substrate

Figure 2: Mechanism of an ATP-competitive kinase inhibitor.

Tier 3: Cellular Activity Assessment

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if the compound is active in a cellular context.

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the "hit" kinase for survival).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Western Blot for Target Engagement

This protocol verifies that the compound inhibits the target kinase within the cell by assessing the phosphorylation status of its downstream substrates.

Materials:

  • Cancer cell line.

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the kinase substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in the phospho-substrate signal in treated cells indicates target engagement.

Expected Outcomes and Interpretation

The successful execution of these protocols will provide a comprehensive profile of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as a potential kinase inhibitor.

AssayExpected Outcome for an Active CompoundInterpretation
Kinase Panel Screen Significant inhibition (>50%) of one or more kinases.Identification of primary kinase targets.
IC₅₀ Determination A sigmoidal dose-response curve with a low micromolar to nanomolar IC₅₀ value.Quantifies the biochemical potency of the compound.
ATP Competition IC₅₀ increases with higher ATP concentrations.Suggests an ATP-competitive mechanism of action.
Cell Proliferation Assay Dose-dependent decrease in cell viability with a GI₅₀ in a similar range to the biochemical IC₅₀.Confirms the compound's anti-proliferative activity in cells.
Western Blot Reduced phosphorylation of the target kinase's downstream substrate.Demonstrates target engagement and inhibition of the signaling pathway in a cellular context.

Conclusion

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid represents a promising starting point for the development of novel kinase inhibitors, owing to its privileged quinoline scaffold. The application notes and protocols detailed herein provide a robust framework for a thorough investigation of its biochemical and cellular activities. By systematically applying this tiered approach, researchers can effectively characterize its potency, selectivity, and mechanism of action, thereby elucidating its therapeutic potential.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Medi, S., et al. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. Medires. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ACS Publications. (2021, July 21). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

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Application

Application Notes and Protocols for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Foreword: Acknowledging the Research Frontier The exploration of novel small molecules for cancer therapy is a cornerstone of modern oncological research. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Acknowledging the Research Frontier

The exploration of novel small molecules for cancer therapy is a cornerstone of modern oncological research. Within this landscape, quinoline derivatives have emerged as a promising class of compounds with diverse and potent anti-cancer activities.[1][2] This document provides detailed application notes and protocols for the investigation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid , a specific member of this class. It is important to note that while the broader family of quinoline-4-carboxylic acids has been the subject of extensive research, publicly available data on this specific molecule is limited. Therefore, the information presented herein is a synthesis of established knowledge on closely related analogs, providing a robust framework for initiating research into the potential of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as a novel anti-cancer agent. The protocols and proposed mechanisms are based on the well-documented activities of similar bromo-substituted quinoline and quinazoline derivatives.

Introduction to 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid: A Compound of Interest

Chemical Structure and Properties:

  • IUPAC Name: 6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid

  • Molecular Formula: C₁₅H₉BrN₂O₂

  • Molecular Weight: 329.15 g/mol

  • CAS Number: 5110-00-9[3]

The structure of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid incorporates a quinoline core, a known pharmacophore in many biologically active compounds. The presence of a bromine atom at the 6-position is of particular interest, as halogen substitution has been shown to enhance the anti-cancer effects of quinoline and quinazoline derivatives.[4]

Postulated Mechanisms of Antitumor Activity

Based on the established mechanisms of action for analogous quinoline-4-carboxylic acid derivatives, 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is hypothesized to exert its anti-cancer effects through one or more of the following pathways:

  • Kinase Inhibition: A significant number of quinoline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key potential targets include:

    • Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a role in cell cycle progression and apoptosis.

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of many solid tumors.

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately, cell death.

  • Induction of Apoptosis and Cell Cycle Arrest: By interfering with critical cellular processes, the compound may trigger programmed cell death (apoptosis) and/or halt the cell cycle, preventing cancer cells from dividing.

The following diagram illustrates the potential signaling pathways that could be targeted by 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Anticipated_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Pim1 Pim-1 Kinase Downstream Downstream Effectors (e.g., BAD, c-Myc) Pim1->Downstream Downstream->Proliferation TopoII Topoisomerase II DNA DNA Replication TopoII->DNA Apoptosis Apoptosis CellCycle Cell Cycle Arrest Compound 6-Bromo-2-pyridin-4-yl quinoline-4-carboxylic acid Compound->EGFR Inhibition? Compound->Pim1 Inhibition? Compound->TopoII Inhibition? Compound->Apoptosis Compound->CellCycle

Caption: Postulated signaling pathways targeted by 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Experimental Protocols for Evaluating Anticancer Activity

The following protocols provide a comprehensive framework for the in vitro evaluation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], SW480 [colon], A549 [lung], PC-3 [prostate])

  • Normal (non-cancerous) cell line (e.g., MRC-5) for selectivity assessment

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Outcome: This assay will provide IC₅₀ values for the compound against different cancer cell lines, indicating its potency and selectivity. A lower IC₅₀ value suggests higher cytotoxic activity.

Hypothetical IC₅₀ Values (µM) MCF-7 (Breast Cancer) SW480 (Colon Cancer) MRC-5 (Normal Fibroblast)
6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid 10-2015-25> 50
Doxorubicin (Positive Control) 0.5-1.50.8-2.01-5
Kinase Inhibition Assays

These assays will determine if the compound directly inhibits the activity of specific kinases implicated in cancer.

Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of Pim-1 kinase.[5]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the compound at various concentrations, and the Pim-1 kinase.

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

The protocol is similar to the Pim-1 kinase assay, but with EGFR-specific reagents.

Materials:

  • Recombinant human EGFR kinase

  • EGFR substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Tyrosine kinase buffer

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • ADP-Glo™ Kinase Assay Kit (or similar)[6]

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol: Follow the general kinase assay protocol outlined in section 3.2.1, substituting the Pim-1 specific reagents with the EGFR reagents.

Topoisomerase II Inhibition Assay

This assay determines if the compound interferes with the function of topoisomerase II.

Principle: This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors will prevent this decatenation, leaving the kDNA in its catenated form, which migrates differently in an agarose gel.[7]

Materials:

  • Human topoisomerase IIα

  • kDNA

  • Topoisomerase II assay buffer

  • ATP

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • Stop solution/loading dye

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

  • UV transilluminator

Protocol:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, ATP, kDNA, and the compound at various concentrations.

  • Enzyme Addition: Add topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light.

  • Analysis:

    • No enzyme control: A single band of catenated kDNA near the top of the gel.

    • Enzyme control (no inhibitor): Decatenated kDNA will migrate faster as distinct bands.

    • Inhibitor present: A dose-dependent decrease in the amount of decatenated kDNA and an increase in the catenated form.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Mechanistic Studies Compound 6-Bromo-2-pyridin-4-yl quinoline-4-carboxylic acid MTT MTT Assay (Cytotoxicity) Compound->MTT Kinase Kinase Inhibition Assays (Pim-1, EGFR) Compound->Kinase Topo Topoisomerase II Inhibition Assay Compound->Topo Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle If cytotoxic

Caption: A streamlined workflow for the in vitro evaluation of the compound.

Concluding Remarks and Future Directions

The provided application notes and protocols offer a robust starting point for investigating the anticancer potential of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. The structural similarities of this compound to other biologically active quinoline derivatives suggest a high probability of interesting findings. Should initial in vitro studies yield promising results, further investigations could include more detailed mechanistic studies, such as Western blotting to probe specific signaling pathways, and in vivo studies using xenograft models to assess anti-tumor efficacy in a living organism. The exploration of this and other novel quinoline derivatives holds significant promise for the future of cancer drug discovery.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2018). MDPI. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). PMC - PubMed Central. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Available at: [Link]

  • Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells. (2019). MDPI. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Quinoline Derivatives via the Doebner Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Quinoline Scaffold The quinoline ring system is a cornerstone structural motif in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a cornerstone structural motif in medicinal chemistry and materials science. Its prevalence in natural alkaloids, such as the historic antimalarial quinine, and its integration into a multitude of synthetic therapeutic agents underscore its significance.[1] Quinoline derivatives exhibit a vast spectrum of biological activities, including antitumor, antibacterial, and antiviral properties, making them highly valuable scaffolds in modern drug discovery programs.[1][2]

Among the classical methods for quinoline synthesis, the Doebner reaction, first reported by Oscar Doebner in 1887, provides a robust and direct route to quinoline-4-carboxylic acids.[1] This three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid offers a convergent and efficient approach to complex quinoline structures. This guide provides a detailed examination of the Doebner reaction, focusing on a modern, high-yield protocol, the causality behind its experimental design, and comprehensive procedures for its successful implementation in a research setting.

Reaction Principle and Mechanistic Insights

The classical Doebner reaction is a one-pot synthesis that elegantly combines three readily available components.[3] The generally accepted mechanism proceeds through several key stages:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of an aniline and an aldehyde to form an N-arylimine (Schiff base).[1][4]

  • Enol Addition: Concurrently, pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile.[1][4]

  • Michael-Type Addition: The enol of pyruvic acid undergoes a Michael-type addition to the activated imine.[1][4]

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form a dihydroquinoline intermediate.[1][4]

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline-4-carboxylic acid product.[1][4]

A significant limitation of the classical Doebner reaction is its often-low yields when employing anilines bearing electron-withdrawing groups.[1][2][5] These substrates are less nucleophilic, hindering the initial steps and overall efficiency. To overcome this, a highly effective modification known as the Doebner hydrogen-transfer reaction has been developed.[2][5]

The key insight of this modified protocol is the use of the imine intermediate not only as an electrophile but also as the terminal oxidant for the final aromatization step. By using an excess of the aniline and aldehyde, a stoichiometric amount of the imine is generated, which serves to oxidize the dihydroquinoline intermediate via a hydrogen transfer mechanism. This obviates the need for an external oxidant and provides consistently high yields even for challenging, electron-deficient substrates.[2][6]

Doebner_Mechanism cluster_intermediates Key Intermediates Aniline Aniline SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization & -H₂O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation Oxidant Imine (as Oxidant) (Hydrogen-Transfer Variant) Oxidant->Product

Figure 1: Proposed mechanism of the Doebner reaction.

Experimental Protocols

Materials and Reagents
  • Substituted Aniline (e.g., 4-bromoaniline)

  • Aldehyde (e.g., Benzaldehyde)

  • Pyruvic Acid (≥98%)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography (if required)

Critical Safety Precautions

The Doebner reaction involves hazardous materials that require careful handling in a well-ventilated fume hood. Adherence to institutional safety protocols and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Aniline and its Derivatives: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] Suspected of causing genetic defects and cancer, and causes damage to organs through prolonged exposure.[7][9] Handle with extreme care, using gloves and eye protection.

  • Aldehydes (e.g., Benzaldehyde): Harmful if swallowed or inhaled.[10][11] Causes skin and eye irritation.[11] Avoid breathing vapors.

  • Pyruvic Acid: Causes severe skin burns and eye damage.[12][13][14] Handle in a fume hood with acid-resistant gloves and safety goggles.

  • Boron Trifluoride Complexes (BF₃·THF, BF₃·Et₂O): Flammable liquids and vapors.[15][16] Harmful if swallowed and cause severe skin burns and eye damage.[15] These reagents are corrosive and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Detailed Step-by-Step Protocol: Doebner Hydrogen-Transfer Modification

This protocol is adapted from a robust procedure demonstrated to be effective for a wide range of substrates, including electron-deficient anilines.[2][5]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline (1.8 equivalents), the aldehyde (2.0 equivalents), and anhydrous acetonitrile (MeCN).

    • Causality: Using an excess of the aniline and aldehyde is critical for the hydrogen-transfer variant, as it ensures sufficient generation of the imine to act as the internal oxidant for the final aromatization step.[2] Acetonitrile is often the solvent of choice as it provides good solubility for the reactants and can simplify the post-reaction work-up.[2]

  • Catalyst Addition: Add the Lewis acid catalyst, BF₃·THF (0.5 equivalents), to the stirred mixture.

    • Causality: The Lewis acid (BF₃·THF) is crucial for activating the aldehyde's carbonyl group, facilitating the initial imine formation and subsequent cyclization steps.[2]

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10-15 minutes.

    • Causality: A temperature of at least 65 °C is often necessary to ensure efficient reaction kinetics, particularly with less reactive substrates.[2][5]

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (1.0 equivalent) in anhydrous MeCN. Using a dropping funnel, add this solution dropwise to the heated reaction mixture over several hours (e.g., 3 hours).

    • Causality: The slow, dropwise addition of pyruvic acid is a critical optimization. It helps to suppress its potential decomposition at elevated temperatures and minimizes the formation of impurities, thereby improving the overall yield and purity of the final product.[2]

  • Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional period (e.g., 21 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2][4]

Work-up and Purification
  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted pyruvic acid.

  • Phase Separation: Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product, a quinoline-4-carboxylic acid, often precipitates and can be purified by simple filtration or recrystallization.[5] If further purification is needed, silica gel column chromatography can be employed.[5]

Doebner_Workflow Start Start Setup 1. Combine Aniline, Aldehyde, BF₃·THF, and MeCN in Flask Start->Setup Heat1 2. Heat Mixture to 65 °C Setup->Heat1 AddPyruvic 3. Add Pyruvic Acid Solution Dropwise over 3 hours Heat1->AddPyruvic Heat2 4. Continue Heating at 65 °C (approx. 21 hours) AddPyruvic->Heat2 Monitor 5. Monitor by TLC Heat2->Monitor Monitor->Heat2 Incomplete Workup 6. Cool, Dilute with EtOAc, Wash with NaHCO₃ & Brine Monitor->Workup Complete Dry 7. Dry Organic Layer (Na₂SO₄) & Concentrate Workup->Dry Purify 8. Purify Product (Filtration/Recrystallization/ Chromatography) Dry->Purify End End Purify->End

Figure 2: General experimental workflow for the Doebner reaction.

Data Presentation: Substrate Scope and Yields

The Doebner hydrogen-transfer protocol demonstrates remarkable versatility, accommodating a wide array of functional groups on both the aniline and aldehyde components. The following table, with data adapted from pioneering work in this area, illustrates the broad applicability and high yields achievable with this method.[2]

EntryAniline (Substituent)Aldehyde (Substituent)ProductYield (%)
14-CF₃O-Phenyl4a82
24-CN-Phenyl4b80
34-Ac-Phenyl4c81
44-MeO-Phenyl4e85
54-OH-Phenyl4i72
64-Cl-Phenyl4l84
74-Br-Phenyl4m84
82-F-Phenyl4p76
94-CF₃O-4-MeO-Phenyl4r83
104-CF₃O-4-Cl-Phenyl4s80
114-CF₃O-2-Thienyl4v75
124-CF₃O-t-Butyl (Pivalaldehyde)4w70
Reaction conditions: Aniline (1.8 eq), Aldehyde (2.0 eq), Pyruvic Acid (1.0 eq), BF₃·THF (0.5 eq), MeCN, 65 °C. Yields are isolated yields.[2]

Conclusion

The Doebner reaction remains a highly relevant and powerful strategy for the synthesis of quinoline-4-carboxylic acids. The development of the hydrogen-transfer modification has significantly broadened its scope, enabling the efficient synthesis of derivatives from electron-deficient anilines that were previously challenging to obtain in high yield.[2][6] The operational simplicity of this one-pot, three-component reaction, combined with its tolerance for a wide range of functional groups, secures its place as an essential tool for researchers in medicinal chemistry and organic synthesis.

References

  • Yoshikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12347–12357. [Link]

  • National Center for Biotechnology Information (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: Pyruvic acid. [Link]

  • Carl ROTH GmbH + Co. KG (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • Muscia, A. C., et al. (2008). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. Letters in Drug Design & Discovery, 5(7), 475-479.
  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. [Link]

  • Wang, S., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2445. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Aniline. [Link]

  • OpenBU, Boston University (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]

  • Chemos GmbH & Co. KG (2021). Safety Data Sheet: Benzaldehyde. [Link]

  • Carl ROTH GmbH + Co. KG (n.d.). Safety Data Sheet: Aniline. [Link]

  • Carl ROTH GmbH + Co. KG (2025). Safety Data Sheet: Benzaldehyde. [Link]

  • Chemos GmbH & Co. KG (2021). Safety Data Sheet: Aniline. [Link]

Sources

Application

Application Notes and Protocols for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure" due to its ability to interact with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and rich electronic properties make it an ideal backbone for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The specific compound, 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid , represents a promising iteration of this scaffold. The strategic placement of a bromine atom at the 6-position offers a potential site for further chemical modification, while the pyridin-4-yl group at the 2-position can engage in critical hydrogen bonding interactions within an ATP-binding pocket. The carboxylic acid at the 4-position not only influences solubility and pharmacokinetic properties but can also form key electrostatic interactions with target residues.

These structural features suggest that 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a compelling candidate for investigation as a kinase inhibitor, with a particular focus on the Ephrin (Eph) receptor tyrosine kinase family. Eph receptors are frequently overexpressed in various cancers, where they play crucial roles in tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the development of small molecule inhibitors targeting this family is a significant area of cancer research.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as a putative Ephrin receptor kinase inhibitor.

Mechanism of Action: Targeting the Ephrin Receptor Signaling Pathway

The Eph receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ligands, the ephrins, are key players in cell-cell communication.[3] This interaction triggers bidirectional signaling, influencing a multitude of cellular processes including cell adhesion, migration, proliferation, and differentiation.[4] Dysregulation of Eph receptor signaling is a hallmark of many cancers, making these receptors attractive therapeutic targets.

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is hypothesized to function as an ATP-competitive inhibitor of Eph kinases. This proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the subsequent signaling cascade.

Ephrin_Signaling_Pathway cluster_cell1 Signaling Cell cluster_cell2 Target Cell Ephrin Ephrin Ligand EphR Eph Receptor Ephrin->EphR Binding & Clustering KinaseDomain Kinase Domain (ATP Pocket) EphR->KinaseDomain Activates Downstream Downstream Signaling (e.g., Ras-Erk pathway) KinaseDomain->Downstream Phosphorylation Response Cellular Response (Migration, Proliferation) Downstream->Response Compound 6-Bromo-2-pyridin-4-yl- quinoline-4-carboxylic acid Compound->KinaseDomain Competitive Inhibition ATP ATP ATP->KinaseDomain Binds

Figure 1: Proposed mechanism of action for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as an Ephrin receptor kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid as an Ephrin kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a common method to determine the direct inhibitory activity of the compound against a purified Eph kinase domain.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase in a controlled, cell-free environment. This is crucial for determining the half-maximal inhibitory concentration (IC50), a key parameter for potency.

Materials:

  • Recombinant human EphA2 kinase domain (or other Eph kinases of interest)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

  • Assay Setup:

    • Add 2.5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the EphA2 kinase and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start PrepCompound Prepare Compound Dilutions Start->PrepCompound AddToPlate Add Compound/Vehicle to Plate PrepCompound->AddToPlate AddEnzymeSubstrate Add Kinase & Substrate AddToPlate->AddEnzymeSubstrate AddATP Initiate Reaction with ATP AddEnzymeSubstrate->AddATP Incubate1 Incubate (1 hr, RT) AddATP->Incubate1 StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->StopReaction Incubate2 Incubate (40 min, RT) StopReaction->Incubate2 DetectSignal Add Detection Reagent & Generate Signal Incubate2->DetectSignal Incubate3 Incubate (30 min, RT) DetectSignal->Incubate3 ReadPlate Measure Luminescence Incubate3->ReadPlate AnalyzeData Calculate % Inhibition & IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cell-Based Assay for EphA2 Phosphorylation

This protocol assesses the ability of the compound to inhibit EphA2 phosphorylation in a cellular context.

Rationale: A cell-based assay is essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment. This provides a more physiologically relevant measure of the compound's efficacy.

Materials:

  • PC-3 prostate cancer cells (or another cell line with high EphA2 expression)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • Ephrin-A1-Fc ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed PC-3 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid for 1 hour.

  • Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 20 minutes to induce EphA2 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-EphA2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe for total EphA2 and a loading control (e.g., GAPDH).

    • Quantify the band intensities and normalize the phospho-EphA2 signal to the total EphA2 and loading control signals.

    • Determine the concentration-dependent inhibition of EphA2 phosphorylation.

Data Presentation and Interpretation

The results from the biochemical and cell-based assays should be tabulated for clear comparison.

Table 1: Representative Inhibitory Activity Data

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid EphA2To be determinedTo be determined
Reference Inhibitor (e.g., NVP-BHG712)[5][6]EphA23.3Varies by cell line
Reference Inhibitor (e.g., NVP-BHG712)[5][6]EphB43.0Varies by cell line

Interpretation: A potent and selective inhibitor will exhibit a low nanomolar IC50 value in the biochemical assay and a corresponding low EC50 in the cellular assay. A significant discrepancy between these values may indicate issues with cell permeability, off-target effects, or compound stability.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is not yet published, general principles for quinoline-based kinase inhibitors can be applied. The bromine at the 6-position is a key handle for synthetic elaboration. Researchers can explore the impact of replacing the bromine with other functional groups (e.g., amines, amides, small alkyl chains) to probe interactions with the solvent-exposed region of the ATP-binding pocket. Modifications to the pyridin-4-yl group can also be explored to optimize interactions with the hinge region of the kinase.

Future Directions and In Vivo Studies

Following successful in vitro and cell-based characterization, the next logical step is to evaluate the in vivo efficacy of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Animal Models: Xenograft models using human cancer cell lines with high EphA2 expression (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) are commonly used.[7]

Pharmacokinetic (PK) Studies: It is crucial to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.

Pharmacodynamic (PD) Studies: Tumor biopsies can be analyzed for the inhibition of EphA2 phosphorylation to confirm target engagement in vivo.

Conclusion

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a promising chemical entity for the development of novel Ephrin receptor kinase inhibitors. The protocols and insights provided in this document offer a robust framework for its comprehensive evaluation. Through systematic investigation of its biochemical potency, cellular efficacy, and in vivo activity, the full therapeutic potential of this compound can be elucidated.

References

  • Lafenêtre, P. et al. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters2, 353-357 (2011).
  • Hafner, M. et al. Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences119, e2117865119 (2022).
  • Incerti, M. et al. Ephrin or not? Six tough questions on Eph targeting. Expert Opinion on Therapeutic Targets24, 79-91 (2020).
  • Pasquale, E. B. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges. Pharmaceuticals3, 309-323 (2010).
  • O'Hagan, R. C. et al. Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. PNAS119, e2117865119 (2022).
  • National Cancer Institute. Small Molecule Ephrin (Eph) Tyrosine Kinase Inhibitors for the Treatment of Colorectal Cancer and Other Eph Growth-dependent Solid Tumors. Available at: [Link]. (Accessed: January 25, 2026).

  • Fu, Z. et al. Identification of new EphA4 inhibitors by virtual screening of FDA-approved drugs. Scientific Reports8, 7342 (2018).
  • Pasquale, E. B. Eph Receptor Signaling and Ephrins. Cold Spring Harbor Perspectives in Biology2, a009162 (2010).
  • Kamel, M. M. et al. 4-Substituted quinazoline derivatives as novel EphA2 receptor tyrosine kinase inhibitors. Future Medicinal Chemistry8, 1297-1314 (2016).
  • Ismail, M. A. E. H. et al. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. Bioorganic Chemistry139, 106735 (2023).
  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Available at: [Link]. (Accessed: January 25, 2026).

  • Max-Planck-Gesellschaft. ephrin/Eph signalin pathway. Available at: [Link]. (Accessed: January 25, 2026).

  • El-Gamal, M. I. et al.
  • Wikipedia. Ephrin receptor. Available at: [Link]. (Accessed: January 25, 2026).

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Method

Introduction: The Quinoline Scaffold in Antibacterial Discovery

An Application Guide and Protocol for the Antibacterial Screening of Novel Quinoline Derivatives The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Antibacterial Screening of Novel Quinoline Derivatives

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly the fluoroquinolones, have been exceptionally successful as broad-spectrum antibacterial agents.[2] These molecules traditionally exert their bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby disrupting DNA replication and leading to cell death.[3][4][5] However, the escalating crisis of antimicrobial resistance necessitates the discovery of new chemical entities, including novel quinoline derivatives that may possess alternative mechanisms of action or improved efficacy against resistant pathogens.

This document provides a comprehensive, field-proven protocol for the systematic antibacterial screening of newly synthesized quinoline derivatives. It is designed not as a rigid template, but as a strategic guide that follows a logical, tiered screening cascade. This approach ensures that resources are focused on the most promising compounds, enabling a robust and efficient evaluation from initial hit identification to advanced characterization. We will detail the causality behind experimental choices, outline self-validating controls for data trustworthiness, and provide step-by-step methodologies grounded in international standards.

The Scientific Rationale: A Strategic Screening Cascade

A successful antibacterial drug discovery program relies on a well-designed screening cascade—a sequential process that efficiently filters large numbers of compounds down to a few promising leads.[6][7][8] This strategy is critical for eliminating compounds with undesirable properties early, such as inactivity, narrow spectrum, or bacteriostatic-only effects, thus saving considerable time and resources.[9] Our proposed cascade progresses from high-throughput primary screening to more complex, lower-throughput assays that provide detailed mechanistic insights.

dot graph "Screening_Cascade" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: Hit Identification"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary [label="Primary Screen\n(Single-Point Concentration)"]; Secondary [label="Secondary Screen\n(MIC Determination)"]; Primary -> Secondary [label="Active Compounds"]; }

subgraph "cluster_1" { label="Phase 2: Hit-to-Lead Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Tertiary [label="Tertiary Screen\n(MBC & Spectrum Analysis)"]; Advanced [label="Advanced Profiling\n(Time-Kill Kinetics)"]; Secondary -> Tertiary [label="Potent Hits (Low MIC)"]; Tertiary -> Advanced [label="Bactericidal Hits"]; }

subgraph "cluster_2" { label="Phase 3: Lead Optimization"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Tox [label="Selectivity Screening\n(e.g., Cytotoxicity Assays)"]; Advanced -> Tox [label="Confirmed Leads"]; }

// Invisible nodes for alignment edge [style=invis]; Primary -> Tertiary; } endom Diagram 1: A tiered antibacterial screening cascade.

PART 1: Preparation and Quality Control - The Foundation of Reliable Data

Reproducibility and accuracy in antimicrobial susceptibility testing are contingent upon meticulous preparation of reagents, bacterial cultures, and test compounds. This section details the foundational steps that precede any screening assay.

Test Compound Management

Newly synthesized quinoline derivatives must be handled with care to ensure their stability and accurate concentration.

  • Solubilization: Most novel organic molecules are poorly soluble in aqueous media. The recommended primary solvent is dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions (e.g., 10-20 mg/mL or 10-50 mM).

  • Stock Solution Storage: Aliquot stock solutions into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Solvent Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not affect bacterial growth. The final DMSO concentration should typically be kept below 1% (v/v).[10] A solvent control must be included in every experiment.

Selection of Bacterial Strains

The choice of bacterial strains is paramount for evaluating the spectrum of activity. A well-rounded panel should include representatives from Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains known as the "ESKAPE" pathogens.

Category Species ATCC No. Rationale & Significance
Gram-Positive Staphylococcus aureus29213A common cause of skin and bloodstream infections. This is a quality control strain.
Staphylococcus aureus (MRSA)33591Methicillin-Resistant S. aureus; a high-priority pathogen.[10]
Enterococcus faecalis29212Can cause endocarditis and urinary tract infections. This is a quality control strain.
Enterococcus faecium (VRE)700221Vancomycin-Resistant Enterococcus; an ESKAPE pathogen.[10]
Gram-Negative Escherichia coli25922A common cause of UTIs and sepsis. This is a quality control strain.
Klebsiella pneumoniae700603Carbapenem-resistant strain; a critical-priority ESKAPE pathogen.
Acinetobacter baumannii19606Frequently associated with hospital-acquired infections; an ESKAPE pathogen.
Pseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic resistance; an ESKAPE pathogen.

Table 1: Recommended panel of bacterial strains for initial antibacterial screening.

Inoculum Preparation: The McFarland Standard

Standardizing the bacterial inoculum is the most critical step for ensuring inter-assay reproducibility. The goal is to achieve a final starting concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the assay wells.[11] This is achieved using the McFarland turbidity standard method.

Protocol:

  • Using a sterile loop or swab, pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension by adding more bacteria or more saline until it visually matches a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • This standardized suspension must be further diluted in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum of 5 x 10^5 CFU/mL as specified in the subsequent protocols.

PART 2: Core Assays for Potency and Bactericidal Activity

This section provides detailed, step-by-step protocols for the core assays in the screening cascade. All antimicrobial susceptibility testing should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data standardization.[11][12][13]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12][14] This is the gold-standard assay for quantifying the potency of a new compound.[11] The broth microdilution method is the most common and scalable format.

dot graph "MIC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare 2-fold serial\ndilutions of quinoline\nderivative in 96-well plate"]; B [label="Add standardized\nbacterial inoculum\n(5 x 10^5 CFU/mL)"]; C [label="Incubate plate\n(16-20 hours at 37°C)"]; D [label="Read results visually\nor with plate reader"]; E [label="Determine MIC:\nLowest concentration\nwith no visible growth"];

A -> B -> C -> D -> E; } endom Diagram 2: Workflow for the broth microdilution MIC assay.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in 1.3)

  • Quinoline derivative stock solutions

  • Control antibiotic stock solutions (e.g., Ciprofloxacin)

  • Multichannel pipette

Step-by-Step Methodology:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

  • Compound Addition: Add 100 µL of the quinoline derivative, prepared at twice the highest desired final concentration, to well 1 of the corresponding row.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Dilution: Dilute the 0.5 McFarland suspension into fresh CAMHB to achieve a concentration of 1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum from step 4 to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to the target of 5 x 10^5 CFU/mL. Do not add bacteria to well 12.

  • Controls: Ensure every plate includes:

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin).

    • Growth Control (Negative Control): Well 11 (bacteria + medium).

    • Solvent Control: A row with the highest concentration of DMSO used.

    • Sterility Control: Well 12 (medium only).

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by eye or by measuring the optical density (OD) at 600 nm. The growth control well should be turbid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[12][15] This assay is a direct extension of the MIC test and is crucial for distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) compounds.

Methodology:

  • Following MIC Determination: After reading the MIC results, select the clear wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC concentrations. Also include the growth control well.

  • Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, spot 10-20 µL from each well onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control spot.[15][16]

Interpretation of the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

This distinction is clinically significant; bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.[9]

Compound S. aureus MIC (µg/mL) S. aureus MBC (µg/mL) MBC/MIC Ratio Interpretation E. coli MIC (µg/mL) E. coli MBC (µg/mL) MBC/MIC Ratio Interpretation
Quino-A 242Bactericidal16>64>4Bacteriostatic
Quino-B 8648Bacteriostatic8162Bactericidal
Ciprofloxacin 0.512Bactericidal0.0150.032Bactericidal

Table 2: Example data table for summarizing MIC and MBC results for hypothetical quinoline derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

PART 3: Advanced Characterization - Time-Kill Kinetics

For the most promising bactericidal leads, a time-kill kinetics assay provides critical information on the rate and dynamics of antibacterial activity.[17][18] This assay measures the decrease in viable bacteria over time when exposed to constant concentrations of the drug.

dot graph "Time_Kill_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare flasks with broth,\ncompound (e.g., 4x MIC),\nand standardized inoculum"]; B [label="Incubate with shaking\nat 37°C"]; C [label="Sample at multiple time points\n(0, 2, 4, 8, 24 hours)"]; D [label="Perform serial dilutions\nand plate for CFU counting"]; E [label="Plot Log10 CFU/mL vs. Time\nto determine killing rate"];

A -> B -> C -> D -> E; } endom Diagram 3: General workflow for a time-kill kinetics assay.

Methodology:

  • Preparation: In sterile flasks, prepare cultures containing the test organism in CAMHB at a starting inoculum of ~5 x 10^5 CFU/mL. Add the quinoline derivative at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a no-drug growth control.

  • Time 0 Sample: Immediately after adding the compound, remove an aliquot from each flask. This is the 0-hour time point.

  • Incubation: Incubate the flasks at 37°C with constant agitation.

  • Sampling: At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.

  • Viable Cell Counting: For each aliquot, perform 10-fold serial dilutions in sterile saline. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17] The resulting curves illustrate the speed and concentration-dependency of the compound's killing activity.

Conclusion and Forward Look

This application note provides a robust, tiered framework for the initial antibacterial evaluation of novel quinoline derivatives. By systematically applying MIC, MBC, and time-kill assays, researchers can efficiently identify and characterize promising compounds, generating the high-quality, reproducible data necessary for advancing a hit to a lead candidate. It is crucial to remember that this screening protocol is the first step. Promising leads must subsequently be evaluated for their mechanism of action, potential for resistance development, and, critically, their selectivity via cytotoxicity screening against mammalian cell lines to ensure they are not generally toxic.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available at: [Link]

  • PubMed Central (PMC). (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis of Novel Quinolines with Antibacterial Activity. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • PubMed Central (PMC). (n.d.). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Available at: [Link]

  • BMG Labtech. (2023). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

  • Nature Protocols. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • PubMed Central (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Mechanism of action of and resistance to quinolones. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • YouTube. (2022). Mechanism of action of quinolone antibiotics. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Available at: [Link]

  • PubMed Central (PMC). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Available at: [Link]

  • Frontiers. (n.d.). Bridging biology and technology: the rise of 3D bioprinting advancements in infection research. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Available at: [Link]

  • ResearchGate. (2014). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria | Request PDF. Available at: [Link]

  • UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • ACS Publications. (2014). Mechanism of Quinolone Action and Resistance. Available at: [Link]

  • YouTube. (2023). An introduction to antibiotic research and development (R&D). Available at: [Link]

Sources

Application

Application Notes & Protocols: Large-Scale Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting activities such as antimalarial, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Beyond pharmaceuticals, substituted quinolines are vital in agrochemicals, functional materials, and as ligands in catalysis.

Given their commercial and therapeutic significance, the development of robust, scalable, and efficient synthetic routes is a critical objective for process chemists and drug development professionals. While numerous methods for quinoline synthesis have been reported since its discovery, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges, including harsh reaction conditions, hazardous reagents, low atom economy, and complex purification profiles.[1][3]

This guide provides an in-depth analysis of key synthetic strategies for the large-scale production of substituted quinolines. It moves beyond simple procedural lists to explain the underlying mechanistic principles and causality behind experimental choices. We will explore both the adaptation of classical named reactions for industrial application and the implementation of modern, more sustainable catalytic methods. Each section includes field-proven insights, detailed protocols, and critical safety considerations to ensure the development of self-validating and scalable processes.

I. Classical Strategies Adapted for Scale-Up

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. While often characterized by harsh conditions, their use of inexpensive starting materials keeps them relevant for industrial-scale production when appropriately optimized.

The Friedländer Synthesis

The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[3][4] It is a convergent and highly versatile method for producing a wide range of substituted quinolines.

Mechanistic Rationale: The reaction is typically catalyzed by either acid or base. The mechanism involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via intramolecular Schiff base formation (or vice versa, depending on the catalyst and substrates). The final step is an irreversible dehydration that aromatizes the newly formed heterocyclic ring.[4] The driving force is the formation of the stable aromatic quinoline system.

Scale-Up Considerations:

  • Exothermicity: The initial condensation and final dehydration steps can be exothermic. Controlled addition of reagents and efficient heat management are critical to prevent runaway reactions, especially at the kilogram scale.

  • Catalyst Choice: While strong acids (H₂SO₄) or bases (KOH, NaOH) are traditional, they can lead to side reactions and complex workups. Milder catalysts like p-toluenesulfonic acid (p-TsOH) or even iodine can be effective and simplify downstream processing.[4]

  • Solvent Selection: High-boiling point solvents like diphenyl ether were historically used. Modern process development often favors more manageable solvents like toluene or xylenes, or even solvent-free conditions for greener and more efficient processes.[4] Microwave-assisted protocols have shown excellent potential for rapid, scalable synthesis with minimal solvent.[5]

  • Workup: The primary challenge is often the removal of the catalyst and any polymeric byproducts. A well-designed extraction and crystallization protocol is key to achieving high purity on a large scale.

Workflow for Friedländer Synthesis

cluster_prep Vessel 1: Preparation cluster_reaction Vessel 2: Reaction cluster_workup Vessel 3: Workup & Isolation A Charge o-Aminoaryl Ketone/Aldehyde B Charge Carbonyl Compound (α-methylene) A->B C Charge Solvent (e.g., Toluene) B->C D Transfer Mixture from Vessel 1 C->D Transfer E Add Catalyst (e.g., p-TsOH) D->E F Heat to Reflux (e.g., 110-120°C) with Dean-Stark Trap E->F G Monitor Water Removal & TLC/HPLC for Completion F->G H Cool Reaction Mixture G->H Reaction Complete I Aqueous Wash (e.g., NaHCO₃ soln.) H->I J Separate Organic Layer I->J K Solvent Swap / Concentration J->K L Crystallization / Recrystallization K->L M Filter and Dry Product L->M

Caption: General workflow for a large-scale Friedländer synthesis.

Protocol 1: Kilogram-Scale Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone: 5.00 kg (25.35 mol)

  • Acetophenone: 3.35 kg (27.89 mol, 1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.48 kg (2.54 mol, 0.1 eq)

  • Toluene: 50 L

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: 20 L

  • Brine: 10 L

  • Ethanol: As required for recrystallization

Procedure:

  • Charging: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap, charge 2-aminobenzophenone (5.00 kg), acetophenone (3.35 kg), and toluene (50 L).

  • Catalyst Addition: Begin agitation and add p-TsOH·H₂O (0.48 kg) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap. The progress of the reaction can be monitored by measuring the volume of water collected (theoretical max: ~456 mL) and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Continue reflux for 12-24 hours or until the starting material is consumed.

  • Quench & Workup: Cool the reactor contents to 40-50°C. Slowly add saturated NaHCO₃ solution (20 L) to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash: Add brine (10 L), agitate for 15 minutes, and remove the aqueous layer.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to a thick oil or solid.

  • Purification: Add ethanol to the crude residue and heat to dissolve. Allow the solution to cool slowly to ambient temperature, then cool to 0-5°C to induce crystallization.

  • Isolation: Filter the solid product using a Nutsche filter, wash the cake with cold ethanol, and dry under vacuum at 50°C to a constant weight. A gram-scale reaction has been reported to yield 87% after recrystallization.[6][7]

The Doebner-von Miller Reaction

This reaction is a classic method for synthesizing 2- and/or 4-substituted quinolines by reacting an aromatic amine with an α,β-unsaturated aldehyde or ketone under strong acid catalysis.[8] It is particularly useful as the unsaturated carbonyl compound can be generated in situ from aldehydes or ketones.[8]

Mechanistic Rationale: The reaction proceeds via a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution), followed by dehydration and finally oxidation to furnish the aromatic quinoline ring. The oxidant is often an intermediate Schiff base formed during the reaction.

Scale-Up Considerations:

  • Highly Exothermic: This reaction is notoriously exothermic and can lead to the formation of significant amounts of tar-like polymers if not properly controlled.[9][10] This is the single most critical challenge for scale-up.

  • Hazardous Reagents: The use of strong acids (HCl, H₂SO₄) and potentially toxic oxidizing agents requires robust chemical engineering controls and personal protective equipment (PPE).

  • Byproduct Formation: Polymerization of the unsaturated carbonyl is a major side reaction.[10] A biphasic solvent system (e.g., aqueous HCl with toluene) can help sequester the carbonyl compound and minimize this side reaction.[10]

  • Purification: The crude product is often a complex mixture. Steam distillation can be a viable purification method for volatile quinolines at scale, leaving polymeric residues behind.[9]

Protocol 2: Kilogram-Scale Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline: 5.00 kg (53.7 mol)

  • Paraldehyde: 4.73 kg (equivalent to 107.4 mol of acetaldehyde)

  • Hydrochloric Acid (37%): 10.0 L

  • Zinc Chloride (ZnCl₂), anhydrous: 0.5 kg (3.67 mol) (optional, Lewis acid catalyst)

  • Sodium Hydroxide (50% w/w solution): As required for neutralization

  • Toluene: 20 L

Procedure:

  • Acid Charging: To a 100 L corrosion-resistant reactor, charge hydrochloric acid (10.0 L). Cool the acid to 10-15°C using a chiller.

  • Aniline Addition: Slowly add aniline (5.00 kg) to the cold acid under vigorous stirring. The formation of aniline hydrochloride is exothermic; maintain the temperature below 40°C.

  • Catalyst Addition: Add ZnCl₂ (0.5 kg), if used.

  • Paraldehyde Addition: Slowly add paraldehyde (4.73 kg) to the reaction mixture over 2-3 hours. The reaction is highly exothermic. Maintain the internal temperature between 90-100°C by controlling the addition rate and using cooling.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours. Monitor the reaction by TLC/HPLC.

  • Neutralization: Cool the reactor to 50-60°C. Slowly and carefully add 50% NaOH solution to neutralize the mixture to pH 8-9. This step is highly exothermic and requires efficient cooling.

  • Extraction: Add toluene (20 L) and agitate for 30 minutes. Allow the layers to separate and collect the upper organic layer. Perform a second extraction on the aqueous layer with toluene (10 L).

  • Purification (Distillation): Combine the organic layers and wash with water. Concentrate the toluene solution to remove the solvent. The crude quinaldine is then purified by vacuum distillation.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate).[11][12] The reaction conditions critically determine the product: lower temperatures favor the formation of a β-amino acrylate intermediate, which upon thermal cyclization (Conrad-Limpach, ~250°C) yields 4-hydroxyquinolines (4-quinolones).[11][12][13] Higher temperatures (~140°C) can favor the formation of an anilide intermediate, which cyclizes to 2-hydroxyquinolines (2-quinolones, Knorr synthesis).

Mechanistic Rationale: The initial step is the condensation of the aniline with the keto group of the β-ketoester to form an enamine (Schiff base). For the Conrad-Limpach pathway, a high-temperature electrocyclic ring-closing reaction occurs, followed by the elimination of ethanol to form the 4-quinolone.[12] The high temperature is required to overcome the energetic barrier of breaking the aromaticity of the aniline ring during cyclization.[14]

Scale-Up Considerations:

  • High Temperatures: The requirement for very high temperatures (~250°C) for the cyclization step necessitates specialized high-temperature reactors and heat transfer fluids (e.g., mineral oil, Dowtherm™).[12][14] This is a significant engineering challenge.

  • Solvent Choice: Inert, high-boiling solvents are essential to achieve the required temperatures and improve yields by preventing substrate decomposition.[12] Mineral oil is a common choice.[14]

  • Product Isolation: Isolating the product from a high-boiling solvent like mineral oil can be challenging. It often involves cooling the mixture, diluting with a lower-boiling hydrocarbon solvent (like hexanes or toluene) to precipitate the product, followed by filtration.

  • Regioselectivity: Strict temperature control is crucial to ensure the desired regioselectivity (4-quinolone vs. 2-quinolone).

Protocol 3: Kilogram-Scale Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline: 5.00 kg (53.7 mol)

  • Ethyl Acetoacetate: 7.68 kg (59.0 mol, 1.1 eq)

  • Mineral Oil (high-boiling): 30 L

  • Toluene or Heptane: As required for precipitation/washing

Procedure:

  • Enamine Formation (Vessel 1): To a 50 L reactor, charge aniline (5.00 kg) and ethyl acetoacetate (7.68 kg). Stir the mixture at room temperature for 2-4 hours. A small amount of acid catalyst (e.g., a few drops of acetic acid) can be added. The reaction is mildly exothermic. Monitor by HPLC for the disappearance of aniline.

  • Solvent Addition (Vessel 2): To a 100 L high-temperature reactor, charge mineral oil (30 L) and heat to 250-255°C.

  • Cyclization: Slowly add the pre-formed enamine from Vessel 1 to the hot mineral oil over 2-3 hours. Ethanol will distill off during the addition. Maintain the temperature at 250°C for an additional 1-2 hours after the addition is complete.

  • Precipitation: Cool the reaction mixture to 80-100°C. Slowly add toluene (or heptane, ~40 L) with stirring. The product will precipitate out of the solution.

  • Isolation: Further cool the slurry to ambient temperature. Filter the solid product, wash the filter cake thoroughly with fresh toluene or heptane to remove the mineral oil, and dry under vacuum.

II. Modern Catalytic Strategies for Greener & More Efficient Synthesis

While classical methods are workhorses, they often suffer from poor atom economy and harsh conditions. Modern catalysis offers milder, more efficient, and sustainable alternatives, which are increasingly attractive for industrial applications.

Transition-Metal Catalyzed Annulations

Various transition metals, including palladium (Pd), copper (Cu), iridium (Ir), and nickel (Ni), catalyze the synthesis of quinolines from simple, readily available starting materials.[15][16] These methods often feature high functional group tolerance, milder reaction conditions, and improved regioselectivity.

A common strategy involves the dehydrogenative coupling of 2-aminoaryl alcohols with ketones or secondary alcohols.[15] This approach is highly atom-economical, producing water as the only major byproduct.

Mechanistic Rationale (General Catalytic Cycle):

  • Oxidation: The catalyst (e.g., a Ni or Ir complex) oxidizes the 2-aminoaryl alcohol to the corresponding aldehyde and the secondary alcohol/ketone partner to a ketone/enolate.

  • Condensation: The newly formed aldehyde and ketone undergo an aldol-type condensation.

  • Cyclization/Dehydration: The resulting intermediate undergoes intramolecular cyclization (via enamine formation) and dehydration.

  • Aromatization: A final oxidation step, often by the catalyst, leads to the aromatic quinoline product and regenerates the active catalyst.

Catalytic Cycle for Dehydrogenative Coupling

Catalyst [M] Catalyst Intermediate1 Aldol Adduct Catalyst->Intermediate1 Reductive Elimination Sub1 2-Aminoaryl Alcohol Sub1->Catalyst Oxidative Addition Sub2 Ketone / Alcohol Sub2->Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Quinoline Intermediate2->Product Dehydration & Aromatization Byproduct - 2H₂O - H₂ Intermediate2->Byproduct Product->Catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for dehydrogenative quinoline synthesis.

Scale-Up Considerations:

  • Catalyst Cost and Sourcing: Many catalysts, especially those based on iridium and palladium, can be expensive, making their efficient use and recycling paramount for commercial viability.

  • Catalyst Loading: Minimizing catalyst loading (e.g., to <0.1 mol%) without compromising reaction time or yield is a key process optimization goal.

  • Catalyst Removal: The final Active Pharmaceutical Ingredient (API) must meet strict limits for residual heavy metals. Robust purification methods, such as treatment with activated carbon, specialized scavengers (e.g., silica-thiol), or crystallization, are required to remove the catalyst.

  • Atmosphere: Many catalytic reactions are sensitive to air and moisture, requiring reactions to be run under an inert atmosphere (N₂ or Ar), which adds complexity and cost at scale.

III. Process Safety, Optimization, and Purification

Transitioning any synthesis to large scale requires a rigorous focus on safety, efficiency, and product quality.

Key Safety and Optimization Parameters
ParameterClassical Methods (e.g., Doebner-von Miller)Modern Catalytic MethodsCausality & Justification
Thermal Hazard High risk of runaway reaction due to strong exotherms.Generally lower risk, but catalyst decomposition can be exothermic.Strong acids vigorously catalyze multiple exothermic steps (condensation, polymerization). Catalytic reactions have a higher activation energy barrier, making them easier to control.
Reagent Safety Use of highly corrosive acids, toxic anilines, and hazardous oxidants.Often uses less hazardous bulk reagents. Catalyst may be pyrophoric or toxic.Classical methods rely on stoichiometric, aggressive reagents. Catalytic methods use sub-stoichiometric catalysts to enable transformations under milder conditions.
Pressure Typically atmospheric.Can require inert atmosphere; some reactions generate H₂ gas.Acid-catalyzed reactions are generally not air-sensitive. Many organometallic catalysts are air-sensitive; dehydrogenations produce flammable hydrogen gas.
Waste Stream High volume of acidic/basic aqueous waste, organic tars.Lower volume, but contains heavy metals that require specialized disposal/recycling.Stoichiometric reagents lead to high salt and organic waste (low atom economy). Catalytic methods are more atom-economical but introduce metal waste concerns.
Cost of Goods Low (cheap bulk starting materials).High (expensive catalysts and ligands).The cost-benefit analysis depends on the value of the final product, process efficiency, and the ability to recycle the expensive catalyst.
Large-Scale Purification Strategies

Purification is often the bottleneck in large-scale synthesis. The choice of method depends on the physical properties of the product and impurities.

  • Crystallization: The most cost-effective and scalable method for purifying solid products. The key is to develop a robust crystallization process by carefully selecting the solvent/anti-solvent system and controlling the cooling profile to ensure high purity and the desired crystal form (polymorph).

  • Distillation: Ideal for liquid quinolines with sufficient thermal stability. Vacuum distillation allows for purification at lower temperatures, minimizing product degradation.

  • Extraction: Liquid-liquid extraction is fundamental for workup procedures to remove inorganic salts and water-soluble impurities.

  • Chromatography: While ubiquitous in the lab, large-scale column chromatography is expensive and solvent-intensive. It is generally reserved for very high-value products or when crystallization is not feasible.

For removing residual metal catalysts, adsorbent treatment is common. The crude product solution is passed through a bed of a scavenger material like:

  • Activated Carbon (Charcoal)

  • Silica Gel

  • Functionalized Silica (e.g., with thiol or amine groups)

  • Alumina

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20704. doi:10.1039/d0ra03763j
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • ResearchGate. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF. Retrieved from [Link]

  • University of Birmingham. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Suzuki Cross-Coupling Methods for the Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Substituted Quinolines and the Suzuki-Miyaura Coupling The quinoline scaffold is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Quinolines and the Suzuki-Miyaura Coupling

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are central to a wide range of pharmaceuticals, including antimalarial agents like chloroquine, anticancer therapies, and various antibacterials.[1][2][3] The specific substitution pattern on the quinoline ring system dictates its biological activity and physical properties, making the development of efficient and versatile synthetic methodologies a critical endeavor for drug discovery and materials innovation.[2][4]

Among the plethora of synthetic tools for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[5][6][7] This makes it an indispensable method for the construction of biaryl systems, including the arylation of heterocyclic cores like quinoline.[5][6]

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the synthesis of substituted quinolines. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind the selection of reagents, and provides robust, field-tested protocols for immediate application.

The Mechanism: A Symphony of Catalytic Events

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the haloquinoline (Ar-X).[8] This is often the rate-determining step of the reaction.[9] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[9] The product of this step is a square-planar Pd(II) complex.

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (R-B(OR)₂) to the palladium center. A crucial aspect of this step is the activation of the organoboron species by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments (Ar-R). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9] For this to occur, the two organic groups must be cis to each other on the palladium complex.[11]

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R (Substituted Quinoline) RedElim->Product ArX Ar-X (Haloquinoline) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components of the Reaction: An Expert's Perspective

The success of a Suzuki coupling with a quinoline substrate hinges on the judicious selection of each reaction component. The nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[12][13] Therefore, careful optimization is often required.

The Palladium Catalyst and Ligands

While simple catalysts like Pd(PPh₃)₄ can be effective, modern Suzuki couplings often employ more sophisticated systems comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.

  • Expertise & Experience : For heteroaromatic substrates like quinolines, electron-rich and bulky phosphine ligands are often superior.[14] These ligands promote the rate of both oxidative addition and reductive elimination, which can be sluggish with electron-rich or sterically hindered quinolines.[14] They also help to prevent the formation of inactive palladium dimers.

Ligand TypeExamplesKey Characteristics & Applications
Triarylphosphines PPh₃, P(o-tolyl)₃Standard, cost-effective ligands. Suitable for reactive aryl bromides and iodides.
Bulky, Electron-Rich Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExcellent for coupling less reactive aryl chlorides and for challenging, sterically hindered substrates.[14] Often provide higher yields and faster reaction times.
N-Heterocyclic Carbenes (NHCs) IMes, SIMesOffer high stability and are particularly effective for coupling aryl chlorides.[10]
The Base: The Unsung Hero

The base plays a critical role in the transmetalation step by activating the boronic acid.[10] The choice of base can significantly impact the reaction outcome and must be compatible with any sensitive functional groups on the substrates.

  • Trustworthiness : A protocol is self-validating when the choice of reagents is logical and accounts for potential side reactions. For instance, with ester-containing quinolines, a strong base like NaOH could cause saponification. In such cases, a milder base is a more trustworthy choice.

BaseStrengthCommon SolventsNotes
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) ModerateDioxane/H₂O, Toluene/EtOH, DMFWidely used, good for a broad range of substrates. Cs₂CO₃ is more soluble and often more effective.[5]
Phosphates (K₃PO₄) ModerateDioxane, Toluene, THFOften the base of choice for challenging couplings, particularly with heteroaromatic substrates.[15][16]
Hydroxides (NaOH, KOH) StrongTHF/H₂OVery effective but can promote side reactions and are not compatible with base-sensitive functional groups.[9]
Fluorides (KF, CsF) MildTHF, DioxaneUseful for substrates with base-labile groups.[10]
The Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. Biphasic solvent systems, often containing water, are common in Suzuki reactions.

  • Causality : The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the boronate "ate" complex. However, for some sensitive substrates, anhydrous conditions may be necessary to prevent protodeboronation (cleavage of the C-B bond by a proton source).[14]

Solvent SystemTypical RatioUse Case
Dioxane / H₂O 3:1 to 5:1A robust, general-purpose system for a wide variety of couplings.[5]
Toluene / Ethanol / H₂O VariesA common alternative, particularly when heating to higher temperatures is required.
DMF, THF, 2-MeTHF MonophasicUsed in specific cases, especially when anhydrous conditions are preferred.[8]

Standardized Protocol: Suzuki-Miyaura Coupling of a Haloquinoline

This protocol provides a reliable starting point for the coupling of a bromo- or chloroquinoline with an arylboronic acid. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Haloquinoline, Boronic Acid, Base, Solvent setup->reagents degas Degas Solvent Mixture reagents->degas catalyst Add Pd Catalyst/Ligand degas->catalyst reaction Heat to Desired Temp (e.g., 80-110 °C) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow for Suzuki cross-coupling.

Materials and Reagents
  • Haloquinoline (e.g., 3-bromoquinoline): 1.0 mmol, 1.0 equiv.

  • Arylboronic acid: 1.2-1.5 mmol, 1.2-1.5 equiv.

  • Palladium catalyst (e.g., Pd(dppf)Cl₂): 0.02-0.05 mmol, 2-5 mol%.

  • Base (e.g., K₃PO₄): 2.0-3.0 mmol, 2.0-3.0 equiv.

  • Solvent (e.g., 1,4-Dioxane and Water): Anhydrous, degassed. Typically in a 4:1 ratio.

  • Reaction vessel (e.g., Schlenk flask or microwave vial), magnetic stir bar, condenser.

  • Inert gas supply (Nitrogen or Argon).

Step-by-Step Procedure
  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.5 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL of dioxane and 1 mL of water for a 0.2 M reaction concentration).

  • Degassing (Optional but Recommended) : Bubble the inert gas through the stirred solution for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition : Briefly remove the seal and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the vessel. Reseal and re-establish the inert atmosphere.

  • Reaction : Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting haloquinoline is consumed (typically 6-24 hours).[6]

  • Workup :

    • Cool the reaction to room temperature.[6]

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).[6]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted quinoline.

  • Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed; Low reaction temperature; Poor choice of ligand/base.Ensure rigorous inert atmosphere technique; Degas solvents thoroughly; Increase temperature; Screen different ligands (e.g., XPhos) and bases (e.g., K₃PO₄).
Protodeboronation of Boronic Acid Presence of excess water or acid; High temperature for extended periods.Use anhydrous solvents and a milder base (e.g., KF); Use a boronic ester (e.g., pinacol ester) which is more stable;[8] Reduce reaction time.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Improve degassing procedure; Reduce catalyst loading.
Hydrodehalogenation of Haloquinoline Presence of water/protons; Certain ligands/catalysts.Use anhydrous conditions; Screen alternative catalysts (e.g., different Buchwald ligands).[17]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Shaikh, I. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2758. Available at: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. Available at: [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4934. Available at: [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • American Chemical Society Publications. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. Retrieved from [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • Fu, G. C., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]

  • American Chemical Society Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2017). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • ScienceDirect. Palladium in Quinoline Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • ResearchGate. (2025). Substituted Quinolines with various based promising anticancer and.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Efficacy of Novel Quinoline-2-Carboxylic Acid Compounds

Preamble: Confronting the Challenge of Antimicrobial Resistance with Novel Quinoline Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents that can circ...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Confronting the Challenge of Antimicrobial Resistance with Novel Quinoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[2] This guide focuses on a promising subclass: novel quinoline-2-carboxylic acid compounds. The strategic modification of this scaffold offers a fertile ground for discovering next-generation antibiotics with enhanced potency and activity against multi-drug resistant pathogens.[3][4][5]

The primary mechanism of action for many quinolone-based drugs is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[6][7] By targeting these enzymes, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.[6][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven, step-by-step protocols for the synthesis, antimicrobial susceptibility testing, and mechanistic evaluation of novel quinoline-2-carboxylic acid derivatives.

Section 1: Synthesis and Characterization of Novel Derivatives

Rationale for Synthesis

The core quinoline-2-carboxylic acid structure is a versatile platform for chemical modification. The rationale for synthesizing new derivatives is multifold: to enhance binding affinity to target enzymes, to overcome efflux-pump-mediated resistance, to improve solubility and cell permeability, and to reduce potential off-target toxicity.[2][4] A common and effective strategy involves the derivatization of the carboxylic acid group into amides or esters, which can significantly alter the compound's physicochemical properties and biological activity.[5]

General Synthetic Workflow

The creation of novel amide derivatives from quinoline-2-carboxylic acid typically follows a two-step process: activation of the carboxylic acid followed by coupling with a desired amine. Thionyl chloride is a common and effective reagent for converting the carboxylic acid to a more reactive acyl chloride intermediate.[3][9]

Synthesis_Workflow Q2CA Quinoline-2- Carboxylic Acid AcylChloride Quinoline-2- Carbonyl Chloride (Activated Intermediate) Q2CA->AcylChloride SOCl2 or (COCl)2 FinalProduct Novel Quinoline-2- Carboxamide Derivative AcylChloride->FinalProduct Amine Coupling (Base, Solvent) Amine Primary/Secondary Amine (R-NH2) Amine->FinalProduct Amine Coupling (Base, Solvent)

Caption: General workflow for the synthesis of quinoline-2-carboxamide derivatives.

Protocol: Synthesis of a Representative Quinoline-2-Carboxamide

This protocol describes a representative synthesis of a novel amide derivative.

Materials & Reagents:

  • Quinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • The desired primary or secondary amine

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous DCM. b. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the dissolution of the starting material. d. Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride. Proceed immediately to the next step.

  • Amide Coupling Reaction: a. Dissolve the crude acyl chloride in fresh anhydrous DCM. b. In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the acyl chloride solution at 0 °C. d. Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion, quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: a. Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[3][10]

Section 2: High-Throughput Evaluation of Antimicrobial Activity

Core Concepts: MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] It is the primary metric for quantifying the potency of a novel compound.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar.

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is the gold standard for susceptibility testing.[12]

Materials & Reagents:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[1]

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (OD₆₀₀ nm)

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain. b. Inoculate into sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Compound Plate: a. Create a serial 2-fold dilution series of your test compounds and the positive control antibiotic in a separate 96-well plate. b. Typically, start from a high concentration (e.g., 256 µg/mL) and dilute down. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent toxicity.[11]

  • Assay Inoculation: a. In a sterile 96-well assay plate, add 50 µL of CAMHB to all wells. b. Transfer 50 µL from your compound dilution plate to the corresponding wells of the assay plate. c. Add 50 µL of the final bacterial inoculum to each well. d. Trustworthiness: Include the following controls on every plate:

    • Sterility Control: CAMHB only (no bacteria, no compound).
    • Growth Control (Negative Control): CAMHB + bacteria (no compound).
    • Positive Control: CAMHB + bacteria + known antibiotic (e.g., Ciprofloxacin).
  • Incubation & Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, read the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Plate 4. Inoculate 96-well Plate (Compounds + Bacteria) Inoculum->Plate Dilution 2. Prepare 2-fold Compound Dilutions Dilution->Plate Controls 3. Prepare Controls (Positive, Negative, Sterility) Controls->Plate Incubate 5. Incubate (37°C, 18-24h) Plate->Incubate Read 6. Read Results (Visual or Spectrophotometer) Incubate->Read MIC 7. Determine MIC Value Read->MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative MIC Values

Summarize results in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Q2C-001-NH-Cyclopropyl4816
Q2C-002-NH-Phenyl1632>64
Q2C-003-NH-(4-F-Phenyl)81632
Ciprofloxacin(Control)0.50.060.25

Section 3: Elucidating the Mechanism of Action

Primary Target: Bacterial DNA Gyrase

Quinolones function by stabilizing the complex between DNA gyrase and DNA after the enzyme has created a double-strand break.[13] This prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a cellular toxin that fragments the chromosome.[6][14] DNA gyrase (a type II topoisomerase) is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during replication.[8]

Gyrase_Inhibition cluster_normal Normal DNA Gyrase Function cluster_inhibition Quinolone Inhibition Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Gyrase Binds Cleaved_DNA Transient Double- Strand Break Gyrase_Complex->Cleaved_DNA ATP-dependent Cleavage Supercoiled_DNA Re-ligation & Negative Supercoiling Cleaved_DNA->Supercoiled_DNA Strand Passage Quinolone Quinoline Compound Trapped_Complex Trapped Ternary Complex (Gyrase-DNA-Quinolone) Quinolone->Trapped_Complex Re_ligation_Blocked Re-ligation Blocked Trapped_Complex->Re_ligation_Blocked Fragmentation Chromosome Fragmentation Cell_Death Bacterial Cell Death Fragmentation->Cell_Death Cleaved_DNA_Inhib Transient Double- Strand Break Cleaved_DNA_Inhib->Trapped_Complex Stabilizes Complex Re_ligation_Blocked->Fragmentation

Caption: Mechanism of DNA gyrase inhibition by quinoline compounds.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds.[15]

Principle: The assay monitors the conversion of relaxed plasmid DNA (pBR322) to its supercoiled form by E. coli DNA gyrase. This topological change is visualized by agarose gel electrophoresis, as the compact supercoiled form migrates faster than the relaxed form.

Materials & Reagents:

  • E. coli DNA Gyrase Assay Kit (commercially available, e.g., from ProFoldin)[16]

    • E. coli DNA Gyrase Enzyme

    • Relaxed pBR322 Plasmid DNA

    • 5X Assay Buffer (containing ATP)

  • Test compounds and Ciprofloxacin (as positive control)

  • Agarose and Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

  • Gel imaging system

Step-by-Step Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

    • 4 µL of 5X Assay Buffer

    • 10 µL of Nuclease-free water

    • 1 µL of Relaxed pBR322 DNA

    • 2 µL of test compound (at various concentrations) or DMSO (for controls)

    • 3 µL of E. coli DNA Gyrase enzyme (add last to initiate the reaction).

  • Controls: Prepare a "No Enzyme" control (replace enzyme with water) and a "No Inhibitor" control (replace compound with DMSO).

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 4 µL of DNA loading dye (containing SDS or EDTA).

  • Agarose Gel Electrophoresis: a. Load the entire reaction mixture into the wells of a 1% agarose gel in TAE buffer. b. Run the gel at 80-100V until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: a. Stain the gel with a suitable DNA stain and visualize using a gel doc system. b. Interpretation: The "No Enzyme" lane will show a single band corresponding to relaxed DNA. The "No Inhibitor" lane will show a faster-migrating band of supercoiled DNA. Effective inhibitors will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.[15]

Protocol: Bacterial Membrane Disruption Assay

This assay serves as a valuable secondary screen to determine if the compounds have an alternative mechanism involving membrane damage.

Principle: The fluorescent dye Propidium Iodide (PI) is membrane-impermeable and thus cannot enter healthy bacterial cells. If a compound disrupts the cell membrane, PI can enter and intercalate with DNA, causing a significant increase in fluorescence.[17]

Materials & Reagents:

  • Bacterial suspension (prepared as in the MIC assay, but washed and resuspended in PBS)

  • Propidium Iodide (PI) stock solution

  • Test compounds

  • Positive control for membrane disruption (e.g., Polymyxin B or 70% ethanol)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation ~535 nm, Emission ~617 nm)

Step-by-Step Procedure:

  • Assay Setup: In a 96-well black plate, add 100 µL of the washed bacterial suspension to each well.

  • Add PI to each well to a final concentration of 5-10 µM.

  • Add 2 µL of the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a "No Compound" control and a positive control.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Analysis: A rapid, dose-dependent increase in fluorescence relative to the untreated control indicates membrane disruption.

Section 4: Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel quinoline-2-carboxylic acid compounds as potential antimicrobial agents. By integrating chemical synthesis with high-throughput screening and mechanistic assays, researchers can efficiently identify promising lead candidates.

Successful progression of a lead compound identified through these protocols would involve subsequent stages of drug development, including:

  • Cytotoxicity testing against mammalian cell lines to establish a therapeutic index.

  • In vivo efficacy studies in animal models of infection.

  • Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess the drug-like properties of the compound.[15]

By employing this structured and self-validating approach, the scientific community can accelerate the discovery of new quinoline-based antibiotics to combat the global threat of infectious diseases.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • National Institutes of Health. (n.d.). Mechanism of Quinolone Action and Resistance. [Link]

  • ACS Publications. (2023). Synthetic Star Nanoengineered Antimicrobial Polymers as Antibiofilm Agents: Bacterial Membrane Disruption and Cell Aggregation. [Link]

  • National Institutes of Health. (n.d.). DNA Gyrase as a Target for Quinolones. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • PubMed. (1988). Mode of action of the quinolone antimicrobial agents. [Link]

  • National Institutes of Health. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. [Link]

  • PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [Link]

  • ACS Omega. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Frontiers. (n.d.). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. [Link]

  • ResearchGate. (2025). Mechanism of quinolone inhibition of DNA gyrase. [Link]

  • ResearchGate. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. [Link]

  • ResearchGate. (n.d.). Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. [Link]

  • YouTube. (2022). Mechanism of action of quinolone antibiotics. [Link]

  • MedCrave online. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • ASM Journals. (2022). Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria. [Link]

  • PubMed. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. [Link]

  • National Institutes of Health. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Welcome to the technical support center for the purification of crude 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through recrystallization.

Introduction

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound with a rigid, polyaromatic structure containing both a carboxylic acid and a basic pyridine moiety. This amphoteric nature, combined with its potential for strong intermolecular interactions (hydrogen bonding, π-π stacking), can present unique challenges during purification. This guide provides a systematic approach to overcoming these challenges, ensuring a successful and efficient recrystallization process.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the recrystallization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Question 1: My compound will not fully dissolve in the chosen solvent, even at boiling. What should I do?

Answer: This indicates that the solvent is not a good choice for your compound at the concentration you are using. Here's a step-by-step approach to troubleshoot this:

  • Increase the solvent volume: Add the solvent in small increments to the boiling mixture. Sometimes, a slightly larger volume is all that is needed. However, be mindful that using an excessive amount of solvent will lead to poor recovery of your purified compound.

  • Consider a different solvent: If increasing the solvent volume is ineffective or requires an impractically large amount, you will need to select a more suitable solvent. For a polar, zwitterionic-capable molecule like 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, consider highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), or a mixture of solvents.[1] A patent for purifying a quinolinecarboxylic acid derivative mentions the use of DMF.[1]

  • Employ a solvent mixture: A mixture of solvents can fine-tune the solvating power. For instance, you could try a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble). Common mixtures for polar compounds include ethanol/water or DMF/acetonitrile.[2]

Question 2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. Here are some solutions:

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Add more solvent: The oil may be a supersaturated solution. Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3]

  • Introduce a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[3]

Question 3: After recrystallization, my product is still impure. What are the likely causes and solutions?

Answer: Persistent impurities can be frustrating. Here are the common culprits and how to address them:

  • Inappropriate solvent choice: The chosen solvent may be dissolving the impurities along with your product, and they are co-precipitating upon cooling. The ideal solvent will have high solubility for your compound at elevated temperatures but low solubility at cooler temperatures, while impurities should remain soluble at all temperatures.[4][5] You may need to screen a new solvent or solvent system.

  • Incomplete dissolution: If the crude material was not fully dissolved initially, some of the insoluble impurities may have been carried over with the crystals. Ensure complete dissolution of the desired compound in the hot solvent.

  • Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice. Slower cooling promotes the formation of purer crystals.

  • Insufficient washing of the crystals: After filtration, it is crucial to wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[6]

Question 4: I have a very low yield of recrystallized product. How can I improve it?

Answer: Low yield is a common issue in recrystallization. Here's how to maximize your recovery:

  • Minimize the amount of solvent used: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure adequate cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of your product.

  • Prevent premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Recover a second crop of crystals: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for recrystallizing 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid?

A1: Given the polar nature of the carboxylic acid and the pyridine ring, a good starting point would be a polar protic solvent like ethanol or a polar aprotic solvent like DMF.[1] A mixture of ethanol and water can also be effective, as the water will decrease the solubility of the compound at lower temperatures. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.[5]

Q2: How can I determine the appropriate amount of solvent to use?

A2: The general principle is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[7] A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves.

Q3: Is it necessary to perform a hot filtration?

A3: A hot filtration is only necessary if there are insoluble impurities present in your crude material. If your crude product dissolves completely in the hot solvent to give a clear solution, you can skip this step.

Q4: What are the key characteristics of a good recrystallization solvent?

A4: An ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.[4][5]

  • Have low solubility for the compound when cold.[4][5]

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.[4][5]

  • Be chemically inert towards the compound.[4]

  • Be volatile enough to be easily removed from the purified crystals.[4]

Q5: Are there any alternative purification methods if recrystallization fails?

A5: Yes, if recrystallization does not yield a product of sufficient purity, you might consider other techniques such as:

  • Acid-base extraction: Due to the presence of both a carboxylic acid and a basic pyridine, you can manipulate the pH to selectively extract your compound into aqueous or organic layers.

  • Chromatography: Column chromatography using silica gel or alumina can be a very effective method for purifying this type of compound. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is a common strategy.[8]

Experimental Protocol: Recrystallization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

  • Recrystallization solvent (e.g., Ethanol/Water mixture, or DMF)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For higher boiling point solvents like DMF, further drying in a vacuum oven may be necessary.

Data Presentation

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolModerateLowGood
WaterVery LowVery LowPoor
Ethanol/WaterHighVery LowExcellent
DMFVery HighModerateMay require anti-solvent
AcetonitrileLowVery LowFair

This table provides a qualitative guide based on the chemical structure. Experimental verification is essential.

Visualization of Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling out? cool->oiling_out filter_dry Filter & Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No troubleshoot_no_xtal Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot_no_xtal troubleshoot_no_xtal->cool oiling_out->crystals No troubleshoot_oil Troubleshoot: - Reheat & add more solvent - Cool slowly oiling_out->troubleshoot_oil Yes troubleshoot_oil->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • M. C. Sekhar, et al. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. University of York. [Link]

  • LookChem. (n.d.). Purification of Quinoline. LookChem. [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • San Jose State University. (n.d.). Recrystallization-1.pdf. San Jose State University. [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. University of California, Los Angeles. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. [Link]

  • PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Conditions for Purifying Quinoline Derivatives

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of quinoline derivatives, providing actionable solutions grounded in chromatographic theory.

Problem 1: My quinoline derivative is streaking or tailing significantly on the TLC plate and column.

Answer: This is the most frequently reported issue and is primarily due to the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1][2][3] This strong interaction leads to uneven migration of the compound, resulting in streaking.

Solutions:

  • Mobile Phase Modification:

    • Mechanism: Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel, preventing the strong interaction with your basic quinoline derivative.[1][4]

    • Protocol: Add 0.5-2% triethylamine (TEA) or a similar amine base (e.g., pyridine) to your eluent.[5] Start with a small amount and increase it gradually while monitoring the effect on your TLC. A common starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

  • Stationary Phase Deactivation:

    • Mechanism: Pre-treating the silica gel with a basic solution neutralizes the acidic silanol groups before the column is run.[4][5]

    • Protocol:

      • Dry pack your column with silica gel.

      • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[4]

      • Flush the column with 2-3 column volumes of this deactivating solvent.

      • Equilibrate the column with your initial mobile phase (without the added base) before loading your sample.[4]

Problem 2: My quinoline derivative appears to be decomposing on the silica gel column, leading to low yield.

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[2][6] This is particularly true for compounds with acid-labile functional groups.

Solutions:

  • Use a Deactivated Stationary Phase: As described above, neutralizing the silica gel with triethylamine can mitigate acid-catalyzed degradation.[4][6]

  • Switch to an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds like quinolines.[2][4]

    • Florisil or Cellulose: These are other potential alternatives, although decomposition can still be a concern depending on the specific derivative.[2]

    • Bonded Silica Phases: For more polar quinoline derivatives, consider using bonded phases like diol or amine, or utilizing reversed-phase chromatography.[4]

  • Minimize Contact Time:

    • Flash Chromatography: Employing flash chromatography with applied pressure will reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.[2]

  • Run the Column at a Lower Temperature: If your compound is thermally labile, running the column in a cold room can help to reduce the rate of decomposition.[2]

Problem 3: I'm having difficulty separating my quinoline derivative from impurities with similar polarity.

Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different selectivities. For normal phase, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[1][2]

    • Gradient Elution: If a single isocratic solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity to elute your compounds of interest.

  • Consider Reversed-Phase Chromatography:

    • Mechanism: For moderately polar to polar quinoline derivatives, reversed-phase chromatography on a C18 or C8 column can provide better separation.[7] In this mode, the stationary phase is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

    • pH Adjustment: The pH of the mobile phase is a critical parameter in reversed-phase chromatography of basic compounds.[4]

      • Low pH (2.5-4): Adding an acid like formic acid or trifluoroacetic acid (TFA) will protonate the quinoline nitrogen, which can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[4]

      • High pH: Using a high pH mobile phase will keep the quinoline derivative in its neutral form. This requires a pH-stable column.[4]

Problem 4: My highly polar quinoline derivative is not moving from the baseline (Rf ≈ 0).

Answer: If your compound is very polar, it will have a strong affinity for the polar stationary phase (silica gel) and will not be eluted by non-polar or moderately polar mobile phases.[3]

Solutions:

  • Increase Mobile Phase Polarity:

    • Normal Phase: Increase the proportion of the polar solvent in your mobile phase. For example, switch from hexane/ethyl acetate to dichloromethane/methanol.[1][2]

    • Reversed-Phase: Decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in your aqueous mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is a good alternative for the separation of very polar compounds. It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying quinoline derivatives?

A1: The choice of stationary phase depends on the polarity and stability of your quinoline derivative.

  • Silica Gel: This is the most common stationary phase, but it is acidic and may cause streaking or decomposition of basic quinolines.[3][6] It is often necessary to deactivate it with a base.

  • Alumina: Neutral or basic alumina is a highly recommended alternative for basic compounds as it avoids the acidity issues of silica gel.[2][4]

  • Reversed-Phase (C18, C8): This is suitable for moderately polar to polar quinoline derivatives.[4][7]

Q2: How do I choose the right mobile phase for my quinoline derivative purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for mobile phase selection.[1][4]

  • Goal Rf Value: Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[4]

  • Solvent Systems:

    • Normal Phase: Start with a binary system like hexane/ethyl acetate. If your compound is more polar, try dichloromethane/methanol.[1][2] Remember to add a small amount of a basic modifier like triethylamine (0.5-2%) to prevent streaking.[1][4]

    • Reversed-Phase: A gradient of water and acetonitrile or methanol is common. The pH of the aqueous component should be controlled with a buffer or an acid/base additive to ensure good peak shape.[4][8]

Q3: Can metal chelation by my quinoline derivative affect its chromatographic behavior?

A3: Yes, some quinoline derivatives, particularly those with functional groups like hydroxyls or carboxyls at the 8-position, are known to be potent metal chelators.[9] If there are trace metals in your silica gel, solvents, or sample, this can lead to peak broadening, tailing, or even irreversible adsorption on the column. If you suspect this is an issue, you can try adding a chelating agent like EDTA to your mobile phase, though this is less common in preparative chromatography.

Q4: Are there any alternatives to column chromatography for purifying quinoline derivatives?

A4: Yes, if column chromatography proves to be problematic, consider the following alternatives:

  • Recrystallization: This is an excellent method for purifying solid compounds if a suitable solvent can be found.

  • Vacuum Distillation: For liquid and thermally stable quinoline derivatives, vacuum distillation can be a very effective purification method.[6]

  • Preparative HPLC: This offers higher resolution than flash chromatography and is a good option for difficult separations or for obtaining very high purity material.[10]

  • Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited to perform an acid-base extraction to remove non-basic impurities.

Summary of Recommended Conditions

Issue Stationary Phase Mobile Phase System Key Additive(s) Rationale
Streaking/Tailing Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.5-2% TriethylamineNeutralizes acidic silanol groups on silica.[1][4]
Decomposition Alumina (Neutral or Basic)Hexane/Ethyl Acetate or Dichloromethane/MethanolN/AAvoids the acidic nature of silica gel.[2][4]
Poor Separation (Normal Phase) Silica GelGradient of Hexane to Ethyl Acetate0.5-1% TriethylamineResolves compounds with different polarities.
Polar Compounds (Reversed-Phase) C18 SilicaWater/Acetonitrile or Water/Methanol0.1% Formic Acid or TFAControls ionization of the basic quinoline for better peak shape.[4]
Very Polar Compounds Silica Gel (HILIC mode)Acetonitrile/WaterBuffer (e.g., Ammonium Formate)Retains and separates highly polar compounds.[4]

Troubleshooting Workflow

Below is a logical workflow to guide you through troubleshooting common issues in the column chromatography of quinoline derivatives.

Troubleshooting_Workflow Start Start: TLC Analysis Streaking Streaking or Tailing? Start->Streaking Add_TEA Add 0.5-2% TEA to Mobile Phase Streaking->Add_TEA Yes Decomposition Decomposition or Low Yield? Streaking->Decomposition No Add_TEA->Decomposition Still Streaking? Success Successful Purification Add_TEA->Success Resolved Deactivate_Silica Deactivate Silica with TEA Deactivate_Silica->Decomposition Switch_Alumina Switch to Alumina (Neutral or Basic) Decomposition->Switch_Alumina Yes Poor_Resolution Poor Resolution? Decomposition->Poor_Resolution No Switch_Alumina->Poor_Resolution Use_RP_HPLC Consider Reversed-Phase HPLC Use_RP_HPLC->Success Optimize_Solvent Optimize Solvent System (TLC) Poor_Resolution->Optimize_Solvent Yes Gradient_Elution Try Gradient Elution Optimize_Solvent->Gradient_Elution Still Poor? Optimize_Solvent->Success Resolved Gradient_Elution->Use_RP_HPLC Still Poor? Gradient_Elution->Success Resolved

Caption: A flowchart for troubleshooting quinoline derivative purification.

References

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem.
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Purification of Quinoline - Chempedia - LookChem.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed.
  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub.
  • (PDF) Synthesis, characterization and chelating properties of tannin-8-hydroxy quinoline - formaldehyde polymer - ResearchGate.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
  • Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator - PubMed.
  • A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives - Benchchem.
  • Should an Additive be Added to your HPLC Eluent? | LCGC International - Chromatography Online.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential - MDPI.
  • What causes TLC runs to streak? : r/chemhelp - Reddit.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies.
  • Entrapment and release of quinoline derivatives using a hydrogel of a low molecular weight gelator - CORE.
  • Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies | LCGC International.
  • Purifying ionic compounds by flash column chromatography - Biotage.
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  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit.

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Troubleshooting

Technical Support Center: Managing Side Reactions in the Bromination of Quinolines

Welcome to the technical support center for the bromination of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you manage and suppress common side reactions, ensuring the desired selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does bromination occur on the benzene ring of quinoline and not the pyridine ring?

The quinoline scaffold consists of a carbocyclic (benzene) ring fused to a heterocyclic (pyridine) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions, such as bromination, preferentially occur on the more electron-rich benzene portion of the molecule.[1][2]

Q2: Which positions on the quinoline ring are most reactive for bromination?

For unsubstituted quinoline, electrophilic substitution favors positions 5 and 8.[2][3] This preference is due to the electronic properties of the bicyclic system. However, the presence of other substituents on the ring can significantly alter this regioselectivity.

Q3: What are the most common side reactions in quinoline bromination?

The most frequently encountered side reactions include:

  • Polybromination: The formation of di-, tri-, or even tetra-brominated products, especially when the quinoline ring is activated with electron-donating groups.[4][5]

  • Poor Regioselectivity: Obtaining a mixture of positional isomers (e.g., 5-bromo and 8-bromo derivatives).[3]

  • Quinolinium Salt Formation: The reaction of the basic quinoline nitrogen with the hydrogen bromide (HBr) byproduct, which can cause the starting material or product to precipitate.[6]

  • Intramolecular Cyclization: This can occur if the quinoline substrate possesses a suitably positioned unsaturated functional group.[7]

  • Dehydrogenation: When working with tetrahydroquinoline precursors, oxidative aromatization to the quinoline can compete with or accompany bromination, particularly when using N-Bromosuccinimide (NBS).[8][9]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols to resolve them.

Issue 1: My reaction produced a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-bromo product?

This is a classic case of over-bromination, often driven by an activated substrate or overly harsh reaction conditions.

Causality: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) strongly activate the quinoline ring, making it highly susceptible to multiple brominations.[4][6] Even with unsubstituted quinoline, using an excess of the brominating agent can lead to polybromination.[8]

Troubleshooting Workflow

G start Problem: Mixture of Mono- and Di-brominated Products q1 Is your quinoline substituted with an activating group (-OH, -NH2)? start->q1 action1 Control Stoichiometry: Use 1.0-1.1 equivalents of brominating agent. q1->action1 Yes q1->action1 No action2 Lower Temperature: Run the reaction at 0°C or below. action1->action2 action3 Slow Addition: Add the brominating agent dropwise over a prolonged period. action2->action3 action4 Change Brominating Agent: Switch from Br2 to the milder NBS (N-Bromosuccinimide). action3->action4 end Achieved Selective Monobromination action4->end

Caption: Troubleshooting workflow for polybromination.

Solutions & Protocols:

  • Control Stoichiometry: The most critical factor is the molar ratio of your brominating agent. Using less than 2.1 equivalents of Br₂ on 8-hydroxyquinoline, for instance, results in a mixture of mono- and di-bromo products.[6]

    • Protocol: Carefully measure and add no more than 1.0 to 1.1 equivalents of the brominating agent relative to your quinoline substrate.

  • Lower the Reaction Temperature: Reducing the temperature decreases the reaction rate and can significantly improve selectivity.

    • Protocol: Cool the reaction vessel to 0°C in an ice bath before and during the addition of the brominating agent.[6]

  • Slow Addition: Adding the brominating agent slowly ensures that its concentration remains low in the reaction mixture, minimizing the chance of a second bromination event on the newly formed, and often still activated, mono-bromo product.

    • Protocol: Dissolve the brominating agent (e.g., Br₂) in the reaction solvent and add it dropwise to the solution of the quinoline substrate over a period of 10-30 minutes.[5]

Issue 2: My reaction is sluggish, or my starting material crashed out of solution as a solid.

This issue often points to the formation of quinolinium hydrobromide salt.

Causality: The nitrogen atom in the quinoline ring is basic and reacts with the HBr generated during the electrophilic substitution. This forms a quinolinium salt which is often insoluble in common organic solvents like acetonitrile or chloroform, effectively removing the starting material from the reaction.[4][6]

Solutions & Protocols:

  • Use of an Acid Scavenger (for non-acid-catalyzed reactions): Including a non-nucleophilic base can neutralize HBr as it forms. However, this can also complicate the reaction, so it should be used judiciously.

  • Perform the Reaction in a Strong Acid: Using concentrated sulfuric acid (H₂SO₄) as a solvent or co-solvent protonates the quinoline nitrogen from the start.[3][10] This deactivates the ring, requiring harsher conditions (e.g., higher temperature), but it prevents precipitation and can offer excellent regiocontrol, often favoring the 5-position.

    • Protocol for Bromination in Strong Acid:

      • Dissolve the quinoline substrate in concentrated sulfuric acid at a controlled temperature (e.g., 0-25°C).

      • Add the brominating agent (e.g., Br₂ or NBS) portion-wise.

      • Allow the reaction to stir at the desired temperature (e.g., 75°C) for the required time.[3]

      • Carefully quench the reaction by pouring it over ice, followed by neutralization with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Post-Reaction Basic Workup: If the salt has already formed, it can be neutralized during the workup phase to recover the product.

    • Protocol: After the reaction is complete, wash the organic layer with an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), until the effervescence ceases. This neutralizes HBr and breaks the quinolinium salt, partitioning the free-base product into the organic layer.[5][6]

Issue 3: I am getting an unexpected mixture of positional isomers (e.g., 5-bromo and 8-bromo).

Controlling regioselectivity is key to a successful synthesis. The choice of reaction conditions can direct the substitution to a specific position.

Causality: Positions 5 and 8 are electronically similar, leading to mixtures under standard electrophilic conditions.[3] The reaction medium can strongly influence the outcome. In neutral solvents, mixtures are common. In strong acids, the protonated quinolinium species directs substitution preferentially to the 5-position.

Decision Diagram for Regioselectivity Control

G start Goal: Control Regioselectivity q1 Desired Product? start->q1 prod5 5-Bromoquinoline q1->prod5 prod_mix Mixture of 5- and 8- (or other isomers) q1->prod_mix cond1 Use Strong Acid Conditions: - H2SO4 or CF3SO3H solvent - Brominating agent: NBS or Br2 prod5->cond1 cond2 Neutral/Mild Conditions: - Solvent: CHCl3, CCl4, AcOH - Brominating agent: Br2 prod_mix->cond2 outcome1 Favors selective formation of 5-bromo isomer. cond1->outcome1 outcome2 Often results in a mixture of 5-bromo and 8-bromo isomers. cond2->outcome2

Caption: Selecting conditions for regiochemical control.

Solutions & Protocols:

  • For Selective 5-Bromination: Employ strong acid conditions. The protonated quinolinium ion directs the electrophile to the 5-position.

    • Reference Protocol: Regioselective monobromination of isoquinoline (analogous to quinoline) can be achieved in concentrated H₂SO₄ using NBS.[10] A similar approach using bromine in concentrated sulfuric acid at 75°C yields a mixture of 5- and 8-bromoquinolines, which may still require separation.[3]

  • For Reactions on Activated Systems: When strong electron-donating groups are present (e.g., 8-hydroxyquinoline), the directing effect of that group will dominate, leading to substitution at the ortho and para positions (e.g., 5- and 7-positions).[6] In these cases, controlling stoichiometry is the primary method to prevent side reactions, rather than altering regiochemistry.

Data Summary: Reaction Conditions

The choice of solvent and brominating agent can significantly impact yield and product distribution. The table below summarizes conditions reported for the bromination of 8-hydroxyquinoline, illustrating the challenge of achieving selective monobromination.

SubstrateBrominating Agent (Equivalents)SolventTemperatureProduct(s)YieldReference
8-HydroxyquinolineBr₂ (2.1)AcOHRoom Temp5,7-dibromo-8-hydroxyquinoline75%[4],[6]
8-HydroxyquinolineBr₂ (2.1)MeOHRoom Temp5,7-dibromo-8-hydroxyquinoline69%[4],[6]
8-HydroxyquinolineBr₂ (2.1)CH₃CN0°C5,7-dibromo-8-hydroxyquinoline90%[6]
8-HydroxyquinolineBr₂ (1.5)CH₃CN0°CMixture of mono- and di-bromo58% (mono)[4],[6]
TetrahydroquinolineNBS (5.0)CHCl₃Room Temp3,6,8-tribromoquinolineHigh[8]

References

  • den Hertog, H. J., & de Bruyn, J. (2010). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 70(2), 182-188. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. [Link]

  • Liberty University. (2020). Optimizing a Lab-Friendly Radical Bromination Reaction. Digital Commons@Liberty University. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • Mondal, M. A., et al. (2007). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Arkivoc, 2007(16), 163-173. [Link]

  • Tashkhodjaev, B., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7958. [Link]

  • Unknown. (2020). Reactions of Quinoline. YouTube. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202301775. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9673-9677. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing Quinoline Synthesis

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and functional materials. The choice of catalyst is paramount, directly influencing yield, purity, selectivity, and overall process efficiency.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore common experimental challenges, troubleshoot suboptimal results, and compare catalytic systems to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during quinoline synthesis. Each answer explains the underlying chemical principles and provides actionable steps for optimization.

Q1: My Friedländer synthesis yield is consistently low or the reaction is sluggish. How can I improve performance by modifying the catalyst?

A1: Low yields in the Friedländer annulation—the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group—are often due to insufficient catalytic activity, harsh reaction conditions leading to side reactions, or poor catalyst stability.

Causality: The core mechanism involves an initial aldol-type condensation followed by a cyclizing dehydration. Traditional catalysts like strong mineral acids (H₂SO₄) or bases (NaOH, KOH) require high temperatures, which can promote the degradation of sensitive substrates. The key to optimization is selecting a catalyst that effectively promotes both steps under milder conditions.

Troubleshooting Steps & Solutions:

  • Switch to a Lewis Acid Catalyst: Lewis acids can activate the carbonyl group of the α-methylene component, facilitating the initial C-C bond formation.

    • Recommendation: Try catalysts like ZnCl₂, FeCl₃, or SnCl₄. They are generally more moderate than Brønsted acids. More advanced options include metal triflates like Gd(OTf)₃, which have been shown to be effective and reusable, particularly for four-component coupling reactions to form poly-hydro quinoline derivatives[1].

  • Employ a Heterogeneous Solid Acid Catalyst: These catalysts offer significant advantages in terms of separation, recovery, and reusability, while often providing milder reaction conditions.[2][3]

    • Recommendation: Nafion NR50, a sulfonic acid-functionalized polymer, has been successfully used for Friedländer synthesis in ethanol under microwave irradiation. This approach combines the benefits of a solid acid with the rapid, uniform heating of microwaves, often leading to shorter reaction times and higher yields.[4]

    • See Protocol 1: Microwave-Assisted Friedländer Synthesis using a Reusable Solid Acid Catalyst.

  • Consider Nanocatalysts: Nanoparticle catalysts provide an exceptionally high surface area-to-volume ratio, leading to enhanced catalytic activity. Magnetically recoverable nanocatalysts, such as Fe₃O₄ core-shell nanoparticles functionalized with an acid, are particularly advantageous.[2]

    • Recommendation: A catalyst like Fe₃O₄@SiO₂-APTES-TFA (trifluoroacetic acid immobilized on amine-functionalized silica-coated magnetite) can be used under solvent-free conditions at 100 °C, with excellent yields and easy magnetic separation for reuse.[2] The catalyst's reusability is a major benefit, though a slight decrease in activity after multiple cycles may be observed.[2]

Q2: I'm observing poor regioselectivity and significant tar formation in my Skraup or Doebner-von Miller synthesis. Can catalyst choice mitigate this?

A2: The Skraup (aniline, glycerol, sulfuric acid, and an oxidizing agent) and Doebner-von Miller (aniline, α,β-unsaturated carbonyl compound) reactions are classic methods that suffer from notoriously harsh conditions (highly acidic, high temperature) and violent reactivity. This often leads to polymerization of the unsaturated intermediates, charring, and a lack of control over substitution patterns with substituted anilines.

Causality: The aggressive nature of concentrated sulfuric acid and the high temperatures required are the primary culprits. The goal is to replace this system with a catalyst that can promote the key steps (Michael addition, cyclization, dehydration, oxidation) in a more controlled manner.

Troubleshooting Steps & Solutions:

  • Use a Milder Brønsted Acid: While still a classic approach, replacing sulfuric acid can sometimes help.

    • Recommendation: Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent, sometimes offering more controlled reactions. However, this is often still a high-temperature process.

  • Explore Iodine-Catalyzed Systems: Molecular iodine (I₂) has emerged as a versatile and mild catalyst for various organic transformations. It can act as a Lewis acid and facilitate dehydrogenation/oxidation steps.

    • Recommendation: An I₂-DMSO system can be used to convert anilines and other starting materials into the quinoline core under less aggressive conditions than traditional methods.[4] This avoids the use of strong mineral acids entirely.

  • Shift to Modern Transition-Metal Catalyzed Methods: For cleaner and more selective syntheses, moving away from the classic named reactions towards modern cross-coupling and annulation strategies is highly recommended. These methods build the quinoline core with high precision.

    • Recommendation: Cobalt(III)-catalyzed C-H activation provides a powerful route to synthesize quinolines from simple acetophenones and anilines with high functional group tolerance.[4] Similarly, copper-catalyzed methods, often using O₂ as a green terminal oxidant, enable the cyclization of substrates like 2-vinylanilines under significantly milder conditions.[4]

Q3: My homogeneous transition-metal catalyst (e.g., Palladium, Copper) is effective but difficult to remove from the product and cannot be reused. What are some practical heterogeneous alternatives?

A3: This is a critical issue in pharmaceutical and large-scale synthesis, where metal contamination and process costs are major concerns. The solution lies in immobilizing the active catalytic species on a solid support.

Causality: Homogeneous catalysts are soluble in the reaction medium, leading to high activity but challenging purification. Heterogeneous catalysts exist in a different phase (usually solid) from the reactants (usually liquid), allowing for simple physical separation (filtration, magnetic separation).

Troubleshooting Steps & Solutions:

  • Utilize Magnetically Recoverable Nanoparticles: This is one of the most efficient solutions. The catalytic metal is incorporated into or onto a magnetic nanoparticle core (e.g., Fe₃O₄).

    • Recommendation: Copper ferrite nanoparticles (CuFe₂O₄ NPs) have been used to catalyze quinoline synthesis in water at 80 °C. The catalyst is easily removed with an external magnet and can be reused multiple times with minimal loss of activity.[2]

  • Employ Catalysts on Non-Magnetic Supports: Metal oxides or polymers can also serve as excellent supports.

    • Recommendation: A heterogeneous cobalt oxide (Co₃O₄) has proven effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines under mild conditions.[5] Ruthenium oxide supported on multi-walled carbon nanotubes (RuO₂/MWCNT) is another highly active catalyst that can be recovered by filtration and reused up to eight times without significant activity loss.[2][3]

  • Consider Flow Chemistry: For continuous production, packing a column with a solid-supported catalyst and flowing the reactants through it is a state-of-the-art solution. This completely circumvents batch-to-batch separation issues.

    • Recommendation: While specific pre-packed columns for all quinoline syntheses are not commercially ubiquitous, catalysts like Nafion or supported metal catalysts are well-suited for integration into flow reactor systems.[5]

Catalyst Selection & Optimization: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using nanocatalysts for quinoline synthesis?

A1: Nanocatalysts offer a compelling combination of benefits derived from their unique physical and chemical properties, bridging the gap between homogeneous and heterogeneous catalysis.[3]

  • High Activity: Their extremely high surface area-to-volume ratio exposes a greater number of active catalytic sites, often leading to faster reaction rates and the ability to use lower catalyst loadings compared to bulk materials.[2]

  • High Selectivity: The well-defined structure and potential for surface modification can enhance selectivity for the desired product, minimizing byproduct formation.

  • Ease of Separation & Reusability: Many nanocatalysts are designed for easy recovery. For example, magnetic nanoparticles (MNPs) can be separated using an external magnet, while others can be filtered. This recyclability makes processes more cost-effective and environmentally friendly.[2]

  • Milder Reaction Conditions: The enhanced activity of nanocatalysts often allows reactions to be performed at lower temperatures and pressures, preserving sensitive functional groups and reducing energy consumption.[6]

Q2: How do I choose between a metal-based catalyst and a metal-free catalyst?

A2: The choice depends on the specific transformation, cost considerations, and purity requirements.

  • Metal-Based Catalysts (e.g., Co, Cu, Pd, Au, Ru):

    • Strengths: They are highly versatile and powerful, capable of activating challenging bonds (like C-H bonds) and facilitating complex multi-step transformations with high efficiency and selectivity.[4] Gold-catalyzed [4+2] annulations, for instance, provide access to complex quinolines under specific conditions.[4] Single-atom iron catalysts have shown exceptional performance in acceptorless dehydrogenative coupling reactions.[5]

    • Weaknesses: Potential for product contamination with trace metals (a major concern in drug development), higher cost, and sometimes sensitivity to air and moisture.

  • Metal-Free Catalysts (e.g., Iodine, Solid Acids, Photocatalysts):

    • Strengths: They eliminate the risk of metal contamination, are often cheaper and more abundant, and align well with green chemistry principles.[4] Organic photocatalysts like 10-methyl-9,10-dihydroacridine can drive cascade annulation reactions using visible light, offering an environmentally benign energy source.[4]

    • Weaknesses: They may have a more limited substrate scope compared to transition metals and may not be able to catalyze certain types of transformations (e.g., direct C-H functionalization) as efficiently.

The decision can be visualized with the following workflow:

G start Start: Define Synthesis Goal (Substrate, Target Molecule) purity Is trace metal contamination a critical concern? start->purity ch_activation Does the reaction require direct C-H activation or complex cross-coupling? purity->ch_activation No metal_free Select Metal-Free Catalyst (e.g., Iodine, Solid Acid, Organocatalyst, Photocatalyst) purity->metal_free Yes metal_based Select Transition-Metal Catalyst (e.g., Co, Cu, Pd, Ru, Fe) ch_activation->metal_based Yes green_chem Is green chemistry a priority? (mild conditions, reusability) ch_activation->green_chem No end Final Catalyst Selection metal_free->end hetero Consider Heterogeneous / Nanocatalyst (e.g., Fe3O4-supported, Co3O4) metal_based->hetero Need reusability? green_chem->metal_free Yes green_chem->metal_based No hetero->end G sub_A Substrate A (e.g., 2-alkenylaniline) intermediate1 Intermediate I (Coordination Complex) sub_A->intermediate1 sub_B Substrate B (e.g., Ketone) sub_B->intermediate1 product Quinoline Product catalyst_active Active Cu(I)/Cu(II) Species catalyst_active->intermediate1 Coordination reductant Reduced Oxidant (e.g., H2O) intermediate2 Intermediate II (Cyclized Intermediate) intermediate1->intermediate2 Intramolecular Annulation intermediate2->product Dehydrogenation/ Aromatization intermediate2->catalyst_active oxidant Oxidant (e.g., O2, Air) oxidant->intermediate2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly within drug development, the unambiguous confirmation of molecular structure is paramount. The 2-(pyridin-4-yl)quinol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly within drug development, the unambiguous confirmation of molecular structure is paramount. The 2-(pyridin-4-yl)quinoline-4-carboxylic acid scaffold is a key pharmacophore, and its derivatives demand rigorous analytical characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific analogue, 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, from a practical, field-proven perspective.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

The cornerstone of our analysis is a predictive approach grounded in empirical data from a closely related, non-brominated precursor.

The Reference Spectrum: 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid

A published synthesis of the parent compound, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, provides its ¹H NMR data in DMSO-d₆, which serves as our foundational dataset[1].

Reported ¹H NMR Data (500 MHz, DMSO-d₆)[1]:

  • δ 8.79 (d, J = 5 Hz, 2H): Pyridine H-2', H-6'

  • δ 8.67 (d, J = 10 Hz, 1H): Quinoline H-5

  • δ 8.46 (s, 1H): Quinoline H-3

  • δ 8.25 (d, J = 10 Hz, 2H): Pyridine H-3', H-5'

  • δ 8.19 (d, J = 10 Hz, 1H): Quinoline H-8

  • δ 7.87 (t, 1H): Quinoline H-7

  • δ 7.73 (t, 1H): Quinoline H-6

From this, we can establish the baseline chemical shifts and coupling patterns for the core structure before considering the influence of the bromo-substituent.

The Perturbation: Introducing Bromine at the C-6 Position

The introduction of a bromine atom at the 6-position introduces significant electronic effects that will predictably alter the ¹H NMR spectrum. Bromine is an electronegative atom that exerts a through-bond, electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in resonance, a +R effect, though this is generally weaker for halogens. The net effect will be a deshielding (downfield shift) of nearby protons.

Causality Behind Predicted Shifts:

  • H-5 and H-7: These protons are ortho to the bromine atom and will experience the most significant deshielding. Their chemical shifts are expected to increase. The coupling between them (³J, ortho-coupling) will remain, but the original triplet for H-7 will become a doublet of doublets, and the doublet for H-5 will also become a doublet of doublets due to coupling with H-8.

  • H-8: This proton is meta to the bromine. The effect will be less pronounced than on the ortho protons, but a slight downfield shift is still anticipated.

  • H-3: This proton is furthest from the site of bromination on the quinoline ring and is expected to be minimally affected.

  • Pyridine Protons (H-2', H-6', H-3', H-5'): These are electronically distant from the bromine and their chemical shifts should remain largely unchanged.

Predicted ¹H NMR Data for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Based on the analysis above, we can construct a predictive data table for the target compound.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
COOH> 13.0br s-Acidic proton, variable shift, often broad.
H-2', H-6'~8.80d~6.0Ortho to pyridine N, minimal change from reference[1].
H-5~8.85dJ ≈ 2.0 (⁴J)Ortho to Br, significant deshielding. Becomes a narrow doublet due to meta-coupling with H-7.
H-3~8.50s-Isolated proton on quinoline ring, minimal change.
H-3', H-5'~8.25d~6.0Meta to pyridine N, minimal change from reference[1].
H-8~8.30dJ ≈ 9.0 (³J)Downfield shift due to proximity to electron-withdrawing C4-carboxyl and meta to Br.
H-7~8.10ddJ ≈ 9.0 (³J), 2.0 (⁴J)Ortho to Br (deshielding). Coupled to H-8 (ortho) and H-5 (meta).

Part 2: A Comparative Guide to Structural Analysis Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a robust characterization workflow relies on a synergistic combination of analytical techniques. The choice of technique is dictated by the specific question being asked.

G cluster_synthesis Compound Synthesis cluster_analysis Analytical Workflow Synthesis Synthesized Product (Crude) HPLC HPLC (Purity Assessment) Synthesis->HPLC Is it pure? MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS What is its mass? NMR NMR Spectroscopy (Detailed Structure) MS->NMR What is its structure? Final Final NMR->Final Confirmed Structure

TechniquePrimary Information ProvidedAdvantagesLimitations for this Application
¹H NMR Spectroscopy Precise proton environment, connectivity (J-coupling), relative proton count.Unrivaled detail on atomic arrangement and stereochemistry.Requires highly pure sample; can have signal overlap in complex regions.
¹³C NMR Spectroscopy Number and type of carbon atoms (sp², sp³), including quaternary carbons.Complements ¹H NMR by revealing the carbon skeleton.Inherently low sensitivity, requiring longer acquisition times or higher sample concentration.
Mass Spectrometry (MS) Molecular weight, isotopic distribution (confirming Br presence), fragmentation patterns.High sensitivity, provides molecular formula (with HRMS), confirms identity.Does not provide information on atom connectivity or isomerism.
HPLC Purity assessment, quantification.Essential for ensuring the sample analyzed by NMR is a single component.Provides no structural information beyond UV absorbance characteristics.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C-N).Quick confirmation of key functional groups.Provides a molecular "fingerprint" but lacks the detailed connectivity information of NMR.

Expert Insight: These techniques are not competitors but partners. An HPLC run is a mandatory prerequisite to ensure the purity of the sample for NMR analysis. Mass spectrometry provides the molecular formula, which NMR then assembles into a definitive structure. This multi-pronged approach is the gold standard in the pharmaceutical industry for building a complete and trustworthy data package for any new chemical entity.

Part 3: Field-Proven Experimental Protocols

Trustworthy data begins with meticulous experimental execution. The following protocols are designed to be self-validating and produce high-quality, reproducible results.

Protocol 1: Sample Preparation for ¹H NMR Analysis

Causality: The choice of solvent is critical. DMSO-d₆ is selected because it readily dissolves the polar carboxylic acid group and its residual water peak does not typically interfere with the aromatic region of interest[1][2]. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm reference point.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the purified (≥95% by HPLC) 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS to the NMR tube.

  • Dissolution: Securely cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect for any suspended particles.

  • Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a fresh NMR tube to remove any particulate matter.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.

Protocol 2: Standard ¹H NMR Data Acquisition

Causality: These parameters represent a standard starting point for acquiring a high-quality 1D proton spectrum on a modern 400-600 MHz spectrometer. A sufficient number of scans is chosen to achieve a good signal-to-noise ratio, especially for detecting broad signals or minor impurities.

Key Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton (e.g., 'zg30')

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width: 20 ppm (-2 to 18 ppm)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 16 or 32

  • Receiver Gain: Set automatically by the instrument

Part 4: Visualization and Data Summary

A clear visual representation of the molecule is essential for assigning NMR signals.

G

Conclusion

The structural analysis of novel compounds like 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a process of logical deduction supported by robust empirical data. By starting with a known analogue, applying fundamental principles of substituent effects, and integrating data from complementary techniques like mass spectrometry and HPLC, researchers can achieve unambiguous structural confirmation. This guide illustrates that even in the absence of a direct literature precedent, a confident and accurate ¹H NMR analysis is entirely achievable, forming the bedrock of trustworthy and reproducible science in the field of drug discovery.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Available from: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available from: [Link]

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Magnetic Resonance in Chemistry. ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

  • Inorganic Chemistry. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]

  • University of Regensburg. Coupling constants for ¹H and ¹³C NMR. Available from: [Link]

  • ResearchGate. Figure 1. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available from: [Link]

  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • Millersville University. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]

  • Organic Letters. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Available from: [Link]

  • Journal of the American Chemical Society. The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Available from: [Link]

  • ResearchGate. Table 3 ¹H NMR chemical shifts and line widths of the free quinolones.... Available from: [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Introduction In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is a cornerstone of successful preclinical progression.[1][2] 6-Bromo-2-pyridin-4-ylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is a cornerstone of successful preclinical progression.[1][2] 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound with structural motifs—a quinoline core, a pyridine ring, and a carboxylic acid—that are frequently encountered in pharmacologically active molecules. Its comprehensive analysis demands a multi-technique approach to confirm identity, establish purity, and elucidate its structure.

This guide provides an in-depth comparison of analytical methodologies for the characterization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, with a primary focus on mass spectrometry (MS). We will explore the rationale behind experimental choices, present detailed protocols, and compare the insights gained from MS with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

The Subject Molecule: Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental properties.

Table 1: Physicochemical Properties of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₅H₉BrN₂O₂Echemi[3]
Average Molecular Weight329.15 g/mol Echemi[3]
Monoisotopic Mass327.98474 DaEchemi[3]
Hydrogen Bond Donors1Echemi[3]
Hydrogen Bond Acceptors4Echemi[3]
Predicted pKa1.80 ± 0.30ChemicalBook[4]

The presence of a bromine atom is a critical feature for mass spectrometry, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.

Mass Spectrometry: A Primary Tool for Identification

Mass spectrometry is indispensable for providing rapid and sensitive molecular weight information and structural details through fragmentation analysis.[2]

Ionization Source Selection: The "Why"

For a molecule like 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, which possesses a polar carboxylic acid group and basic nitrogen atoms in its heterocyclic rings, Electrospray Ionization (ESI) is the superior choice.[7]

  • Expertise & Causality: ESI is a soft ionization technique ideal for polar, thermally labile molecules.[7] The acidic proton of the carboxylic acid and the basic nitrogens can be readily protonated or deprotonated in solution, making the molecule pre-charged and perfect for ESI. In positive ion mode, we expect to see the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. This dual-mode capability provides orthogonal confirmation of the molecular weight. Techniques like Electron Ionization (EI) would be too harsh, causing excessive fragmentation and potentially no observable molecular ion.[8]

Expected High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry, often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, enabling the confirmation of the elemental composition.[1]

Table 2: Theoretical High-Resolution Mass Data for [M+H]⁺ Ion

Ion FormulaIsotopeCalculated m/z
[C₁₅H₁₀⁷⁹BrN₂O₂]⁺⁷⁹Br328.99235
[C₁₅H₁₀⁸¹BrN₂O₂]⁺⁸¹Br330.99030

The key diagnostic feature is the presence of two peaks of nearly equal intensity separated by approximately 2 Da, which is the signature of a monobrominated compound.[5][6]

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

By isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate fragment ions that reveal the molecule's connectivity.

  • Trustworthiness through Fragmentation Logic: The fragmentation pattern provides a self-validating system. The observed fragment masses must correspond to logical losses from the parent molecule. The weakest bonds, such as the bond adjacent to the carboxyl group or the bond linking the two heterocyclic systems, are expected to cleave preferentially.[9][10]

Proposed Fragmentation Pathway:

A primary fragmentation pathway for the [M+H]⁺ ion would involve the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, a common fragmentation for such acids.[8][9] Further fragmentation could involve cleavage at the bond connecting the quinoline and pyridine rings.

G parent [M+H]⁺ m/z 329/331 frag1 [M+H - CO₂]⁺ m/z 285/287 parent->frag1 -44 Da (CO₂) frag2 [Quinoline-Br]⁺ fragment m/z 206/208 frag1->frag2 - Pyridine frag3 [Pyridine]⁺ fragment m/z 79 frag1->frag3 - Bromoquinoline

Caption: Proposed MS/MS fragmentation of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

Comparison with Alternative Analytical Techniques

While MS is powerful, a comprehensive analysis relies on complementary data. No single technique can provide a complete picture.[11][12]

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedSensitivitySpecificityKey Advantage for this Molecule
LC-MS Molecular Weight, Purity, Fragmentation, QuantificationVery High (pg-fg)Very HighConfirms MW and isotopic pattern; ideal for impurity profiling.[2]
NMR (¹H, ¹³C) Definitive Structure, Connectivity, Isomer DifferentiationLow (µg-mg)Very HighUnambiguously determines the precise arrangement of atoms and differentiates isomers.[12]
UPLC/HPLC-UV Purity, Quantification, StabilityHigh (ng)ModerateRobust and precise method for purity assessment and routine quality control.[13]
Elemental Analysis Elemental Composition (%C, H, N)Low (mg)LowConfirms the empirical formula and overall sample purity.
  • Expertise & Synthesis: Mass spectrometry and NMR are highly complementary.[12] MS provides the molecular formula, while NMR reveals the intricate atomic connectivity, distinguishing between positional isomers which MS alone cannot do.[12] For instance, MS cannot easily differentiate between 2-pyridin-4-yl and 2-pyridin-3-yl substitution on the quinoline ring, but ¹H NMR spectroscopy would show distinct coupling patterns for the pyridine protons, making the assignment unambiguous. HPLC is the workhorse for determining the purity of the sample before it is subjected to more detailed structural analysis.[13]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol outlines a standard method for obtaining high-quality mass spectrometry data for identity confirmation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile:water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the same solvent. Add 0.1% formic acid to the final solution to promote protonation for positive mode ESI.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[14]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.[14]

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Mode: Full Scan MS (m/z 100-500) and Targeted MS/MS.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • MS/MS: Isolate precursor ions at m/z 329.0 and 331.0. Apply a collision energy of 20-40 eV to induce fragmentation.

Overall Analytical Workflow

The logical flow from sample receipt to final characterization report involves multiple, synergistic steps.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Interpretation & Reporting A Sample Receipt & Login B Solution Preparation (for MS, NMR, HPLC) A->B C HPLC-UV (Purity Check) B->C D LC-MS/MS (Identity & MW) B->D E NMR (Structure Elucidation) B->E F Data Integration & Comparison C->F D->F E->F G Final Certificate of Analysis F->G

Caption: A comprehensive analytical workflow for small molecule characterization.

Conclusion

The characterization of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a clear illustration of the principle of analytical synergy. While high-resolution mass spectrometry provides definitive molecular weight and elemental composition, confirmed by the characteristic bromine isotopic pattern, its true power is realized when combined with the structural resolving power of NMR and the quantitative purity assessment of HPLC. This integrated approach ensures the highest level of confidence in the identity, purity, and structure of novel compounds, which is a non-negotiable requirement for advancing candidates in the drug development pipeline.

References

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.American Chemical Science Journal, 9(2), 1-19. [Link]

  • Al-Shehri, S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.Molecules, 28(17), 6235. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development.[Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.[Link]

  • Grace, K., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.Journal of Mass Spectrometry & Advances in the Clinical Lab, 17, 14-22. [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development.Drug Development & Delivery.[Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry.[Link]

  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs.[Link]

  • Nara, S. N., et al. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it.World Journal of Pharmaceutical Research, 9(12), 647-662. [Link]

  • Zhang, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.Drug Discovery Today: Technologies, 20, 1-8. [Link]

  • Yang, S., & Cooks, R. G. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer.Journal of the American Society for Mass Spectrometry, 19(5), 719-726. [Link]

  • Mass Spectrometry Blog. Bromo pattern in Mass Spectrometry.[Link]

  • ACS Nano. Landing-Energy-Controlled Surface Conformation of Electrosprayed Foldamer Molecules on Au(111).[Link]

  • PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid.[Link]

  • Wikipedia. Pyridinecarboxylic acid.[Link]

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Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 6-Bromo-2-pyridin-4-ylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. In the landscape of pharmaceutical development, the validation of analytical procedures is a cornerstone of quality assurance, ensuring that the methods used to measure the quality of a drug substance are reliable, reproducible, and fit for their intended purpose.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each validation parameter.

The entire validation process is governed by the principles laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for analytical procedure validation.[3][4] The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended use, which in this case, is to serve as a stability-indicating assay.[4] This implies the method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[5]

Our subject molecule, 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS No. 5110-00-9)[6], is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[7][8] Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[2][9]

This guide will compare the performance of a proposed HPLC method against internationally recognized acceptance criteria, supported by illustrative experimental data to demonstrate its suitability.

The Analytical Procedure: A Proposed HPLC Method

Before validation can commence, the analytical method itself must be developed and optimized. For 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid, a reversed-phase HPLC method with UV detection is a logical choice. The following method serves as the basis for the validation studies described herein.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A standard, reliable system capable of providing the necessary performance. A DAD allows for peak purity analysis.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, modern C18 column chemistry provides excellent retention and peak shape for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid moiety is protonated, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)A gradient is necessary to elute potential impurities with different polarities and ensure the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[10]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a full UV scan should be performed to determine the optimal wavelength.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.

Part 1: Specificity and Forced Degradation Studies

Causality Behind the Experiment: Specificity is arguably the most critical validation parameter for a stability-indicating method.[5] Its purpose is to demonstrate that the analytical method can accurately and specifically measure the analyte without interference from other components that may be present, such as impurities, degradation products, or matrix components.[1][5] To achieve this, we perform forced degradation (stress testing), where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[11][12][13] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[12][14]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid at a concentration of approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a dry oven for 48 hours. Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 0.1 mg/mL solution from the stressed solid.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity for the main analyte peak in each chromatogram.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions API Drug Substance (6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal (105°C, Solid) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress Analysis HPLC Analysis (DAD Detection) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: - Resolution > 2 - Peak Purity Analysis Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Acceptance Criteria and Results
  • Resolution: The main analyte peak should be well-resolved from all degradation product peaks and any other potential interferences (Resolution > 2.0).

  • Peak Purity: The peak purity index (or equivalent metric from the chromatography data system) for the analyte peak in all stressed samples should be greater than 990 (on a scale of 1000), indicating no co-eluting peaks.

Stress Condition% Assay of Main Peak% DegradationResolution of Closest ImpurityPeak Purity Index
Unstressed Control100.00.0N/A999.8
Acid Hydrolysis90.59.52.8999.5
Base Hydrolysis88.211.83.1999.2
Oxidative94.15.94.5999.6
Thermal98.51.5N/A999.9
Photolytic92.77.32.5999.4

Part 2: Linearity and Range

Causality Behind the Experiment: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[1] For an assay of a drug substance, the typical range is 80% to 120% of the target test concentration.[15][16]

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay method with a target concentration of 0.1 mg/mL, a suitable range would be 50% to 150% (i.e., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria and Results
  • Correlation Coefficient (r²): Should be ≥ 0.999.

  • Y-Intercept: Should be close to zero and not statistically significant.

  • Residuals: The plot of residuals versus concentration should show a random distribution around zero.

Concentration (mg/mL)Mean Peak Area (n=3)
0.05451,234
0.075675,987
0.10902,550
0.1251,127,890
0.151,354,011

Linear Regression Results:

  • Slope: 8,995,432

  • Y-Intercept: 1,560

  • Correlation Coefficient (r²): 0.9998

Part 3: Accuracy

Causality Behind the Experiment: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (or placebo). For a drug substance, it can be determined by analyzing samples of known purity.

Experimental Protocol: Accuracy
  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the analytical range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze the nine samples (3 levels x 3 replicates).

  • Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria and Results
  • Mean Recovery: Should be within 98.0% to 102.0% at each concentration level.

  • RSD: The Relative Standard Deviation (RSD) of the recovery values should not be more than 2.0%.

LevelTheoretical Conc. (mg/mL)Mean Measured Conc. (mg/mL, n=3)Mean Recovery (%)RSD (%)
80%0.080.079599.40.8
100%0.100.1003100.30.5
120%0.120.119299.30.7

Part 4: Precision

Causality Behind the Experiment: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[10]

Experimental Protocol: Precision
  • Repeatability: Prepare six individual samples at 100% of the target concentration (0.1 mg/mL). Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: A second analyst prepares another six individual samples at 100% concentration and analyzes them on a different day using a different HPLC system (if available).

  • Data Analysis: Calculate the mean, standard deviation, and RSD for each set of six measurements. Also, perform a statistical analysis (e.g., an F-test and t-test) on the combined data from both sets to check for significant differences.

Acceptance Criteria and Results
  • RSD: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[15]

Precision LevelMean Assay (%) (n=6)RSD (%)
Repeatability (Analyst 1, Day 1)100.20.65
Intermediate Precision (Analyst 2, Day 2)99.70.78
Overall (n=12)99.950.85

Part 5: Detection and Quantitation Limits (LOD & LOQ)

Causality Behind the Experiment:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N).

Experimental Protocol: LOD & LOQ
  • Determine S/N Ratio: Prepare and inject a series of dilute solutions of the analyte.

  • Identify LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • Identify LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: Inject six replicate samples at the determined LOQ concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria and Results
  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with an RSD of ≤ 10% for replicate injections.

ParameterConcentration (µg/mL)S/N RatioPrecision at LOQ (%RSD, n=6)
LOD 0.033.2N/A
LOQ 0.1010.54.8

Part 6: Robustness

Causality Behind the Experiment: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage. A Design of Experiments (DoE) approach is often preferred, but a one-factor-at-a-time approach is also acceptable.[11]

Experimental Protocol: Robustness
  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Analyze a system suitability solution and a sample under the normal and varied conditions.

  • Data Analysis: Evaluate the effect of the variations on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.

Acceptance Criteria and Results
  • System suitability criteria must be met under all varied conditions.

  • The change in the assay result should not be significant.

Parameter VariedValueTailing FactorResolution (from nearest peak)Assay Result (%)
Nominal -1.15.2100.1
Flow Rate0.9 mL/min1.15.5100.3
1.1 mL/min1.14.999.8
Temperature28 °C1.25.199.9
32 °C1.15.3100.2

G cluster_validation Analytical Method Validation Workflow MD Method Development VP Validation Protocol MD->VP Spec Specificity (Forced Degradation) VP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD / LOQ Prec->LODQ Rob Robustness LODQ->Rob VR Validation Report Rob->VR Fit Method is 'Fit for Purpose' VR->Fit

Caption: Overall Analytical Method Validation Process.

Final Conclusion

The comprehensive validation study described in this guide demonstrates that the proposed reversed-phase HPLC method for 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is specific, linear, accurate, precise, sensitive, and robust. The data presented, when compared against the stringent acceptance criteria derived from ICH guidelines, confirms that the method is suitable for its intended purpose: the reliable quantification and stability assessment of the drug substance. This self-validating system of protocols provides a high degree of assurance in the quality of the analytical data generated, a critical requirement in the pharmaceutical industry.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). PharmTech. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. World Journal of Pharmaceutical Research. Available at: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]

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Comparative

The Definitive Guide to Single-Crystal X-ray Diffraction Analysis of Quinoline Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of quinoline derivatives is paramount. These N-heterocyclic compounds form the backbone of numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of quinoline derivatives is paramount. These N-heterocyclic compounds form the backbone of numerous pharmaceuticals and functional materials, making an unambiguous understanding of their three-dimensional architecture a critical determinant of their function and efficacy.[1][2] Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, providing unparalleled atomic-level detail of molecular conformation, stereochemistry, and intermolecular interactions in the solid state.[3]

This guide offers an in-depth, comparative analysis of the methodologies involved in the SC-XRD analysis of quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, providing a framework for robust and reliable structural determination. This document is designed to be a self-validating system, grounded in authoritative references and field-proven insights, to empower you to navigate the intricacies of crystallographic analysis with confidence.

The Cornerstone of Structural Analysis: Obtaining High-Quality Single Crystals

The success of any SC-XRD experiment is fundamentally dependent on the quality of the single crystal. For many quinoline derivatives, which can range from simple substituted rings to complex fused systems, crystallization can be the most challenging bottleneck. The choice of crystallization method is therefore a critical first step, and an empirical approach is often necessary.

A Comparative Overview of Crystallization Techniques

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder. Below is a comparison of the most effective techniques for quinoline derivatives.

Technique Principle Advantages for Quinoline Derivatives Disadvantages Typical Timeframe
Slow Evaporation Gradual removal of solvent increases the concentration of the solute to the point of supersaturation.Simple to set up; effective for a wide range of solvents and quinoline derivatives.[4]Can sometimes lead to the formation of multiple small crystals if evaporation is too rapid.Days to weeks
Vapor Diffusion An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.Excellent control over the rate of supersaturation; often yields high-quality, well-defined crystals.Requires careful selection of a miscible solvent/anti-solvent pair.Days to weeks
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.Effective for compounds with a significant temperature-dependent solubility profile.Requires precise temperature control; can sometimes lead to twinning.Hours to days
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion at the interface.Useful when a suitable volatile anti-solvent for vapor diffusion cannot be found.Can be technically challenging to set up without disturbing the interface.Days to weeks

Experimental Protocol: A Head-to-Head Comparison of Crystallization Methods

To illustrate the practical application of these techniques, consider a hypothetical substituted quinoline derivative, "Quino-X". The following protocols outline how one might approach the crystallization of this compound using the two most common and often successful methods: slow evaporation and vapor diffusion.

Protocol 1: Slow Evaporation
  • Solvent Screening: Begin by testing the solubility of Quino-X in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of a Near-Saturated Solution: Dissolve a small amount of Quino-X (e.g., 5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial (a 1-dram vial is often suitable). Gentle warming may be used to aid dissolution.

  • Controlled Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a vibration-free location, such as a dedicated crystallization incubator or a quiet corner of a lab bench.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Protocol 2: Vapor Diffusion
  • Solvent System Selection: Identify a "good" solvent in which Quino-X is readily soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common combination for quinoline derivatives is dichloromethane (good solvent) and diethyl ether or pentane (anti-solvents).

  • Preparation:

    • In a small, open inner vial (e.g., a 0.5-dram vial), dissolve 5-10 mg of Quino-X in a minimal amount of the good solvent.

    • In a larger outer vial or beaker, add a larger volume (e.g., 1-2 mL) of the anti-solvent.

  • Assembly: Carefully place the inner vial into the outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Sealing and Incubation: Seal the outer vial tightly with a cap or parafilm and place it in a vibration-free environment.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of Quino-X and promoting the growth of single crystals.

The SC-XRD Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of SC-XRD analysis can begin. This workflow is a systematic progression from data collection to the final, validated crystal structure.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm.[5] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software such as PLATON to check for missed symmetry, incorrect atom assignments, and other potential errors.[6][7] The output of this validation is a Crystallographic Information File (CIF).

  • Deposition: The final CIF file, along with the structure factor data, should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure the data is accessible to the scientific community.[8][9][10]

Common Challenges in the Refinement of Quinoline Derivatives

The presence of the nitrogen heteroatom and the potential for complex intermolecular interactions can present specific challenges during the refinement of quinoline derivative crystal structures.

  • Disorder: Substituents on the quinoline ring may exhibit conformational disorder, where the group occupies two or more positions in the crystal lattice. This requires careful modeling with appropriate occupancy factors.

  • Twinning: This occurs when two or more crystal lattices are intergrown in a specific orientation. Twinning can complicate data integration and structure solution and requires specialized refinement strategies.[6][11]

  • Hydrogen Bonding: Quinoline derivatives often participate in hydrogen bonding, which plays a crucial role in their crystal packing. Correctly identifying and modeling these interactions is essential for an accurate structure.

A Comparative Perspective: SC-XRD vs. Other Analytical Techniques

While SC-XRD provides the definitive solid-state structure, it is often used in conjunction with other analytical techniques to provide a comprehensive understanding of a molecule's properties.

comparative_techniques cluster_scxrd Single-Crystal XRD cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry SCXRD Provides precise 3D atomic arrangement in the solid state. Determines absolute stereochemistry. Reveals intermolecular interactions and crystal packing. NMR Provides information about the molecular structure and connectivity in solution. Reveals dynamic processes and conformational averaging. Essential for studying molecules that do not crystallize. SCXRD->NMR Complementary Information MS Determines the molecular weight and elemental composition. Provides information about fragmentation patterns, aiding in structural elucidation. SCXRD->MS Complementary Information NMR->MS Complementary Information

Caption: The complementary nature of SC-XRD, NMR, and MS.

SC-XRD vs. NMR Spectroscopy

The primary distinction between SC-XRD and Nuclear Magnetic Resonance (NMR) spectroscopy is the state of matter being analyzed. SC-XRD provides a static picture of the molecule in the highly ordered environment of a crystal lattice, whereas NMR reveals the structure and dynamics of the molecule in the solution phase.

For quinoline derivatives, this distinction is crucial. While SC-XRD can definitively determine the conformation of flexible side chains in the solid state, NMR can provide insights into the rotational freedom and conformational equilibria of these groups in solution. In a drug development context, the solid-state structure from SC-XRD is vital for understanding polymorphism and formulation, while the solution-state information from NMR is more relevant to the molecule's behavior in a biological environment.[12][13]

Conclusion: The Power of Certainty in Quinoline Chemistry

The single-crystal X-ray diffraction analysis of quinoline derivatives is an indispensable tool for any researcher in the chemical and pharmaceutical sciences. It provides an unambiguous and high-resolution view of molecular structure that is unattainable by other techniques. By carefully selecting and optimizing crystallization methods and by understanding the nuances of the crystallographic workflow and data refinement, researchers can unlock a wealth of structural information that is fundamental to understanding and predicting the properties and function of these important molecules. This guide provides a robust framework for achieving that certainty, empowering the design and development of the next generation of quinoline-based compounds.

References

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). Organic Letters. [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. [Link]

  • Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). PubMed. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. (n.d.). PMC - NIH. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (n.d.). MDPI. [Link]

  • Short Guide to CIFs. (n.d.). CCDC. [Link]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025). CCDC. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. (2025). PubMed Central. [Link]

  • (PDF) Pathological macromolecular crystallographic data affected by twinning, partial-disorder and exhibiting multiple lattices for testing of data processing and refinement tools. (n.d.). ResearchGate. [Link]

  • CCDC – Cambridge Structural Database. (n.d.). Bernard Becker Medical Library - WashU. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. (2025). ResearchGate. [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. [Link]

  • Advanced refinement techniques (e.g., disorder, twinning). (n.d.). Fiveable. [Link]

  • Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (n.d.). MDPI. [Link]

  • Crystal Structure Validation. (n.d.). MIT. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. [Link]

  • Crystal growth and comparative studies of XRD, spectral studies on new NLO crystals: L-Valine and L-valinium succinate. (2009). PubMed. [Link]

  • Crystallography Open Database tutorial. (2017). YouTube. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. [Link]

  • Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. (n.d.). National Institute of Child Health and Human Development. [Link]

  • Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors. (2016). PubMed. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]

  • 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. (2023). YouTube. [Link]

  • Access & Deposit Crystal Structures. (n.d.). CCDC. [Link]

  • CCDC 2016702: Experimental Crystal Structure Determination. (n.d.). University of Toyama. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Unknown Source. [Link]

  • Pathological macromolecular crystallographic data affected by twinning, partial-disorder and exhibiting multiple lattices for testing of data processing and refinement tools. (2018). PubMed. [Link]

  • Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. (2020). Unknown Source. [Link]

  • How to download crystal structures from CCDC and ICSD database. (2023). YouTube. [Link]

  • Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (n.d.). European Journal of Chemistry. [Link]

  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH. [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.). Unknown Source. [Link]

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Validation

A Senior Application Scientist's Guide to IC50 Determination of Quinolinone Inhibitors for DNA-Dependent Protein Kinase

This guide provides an in-depth comparison and methodological framework for determining the half-maximal inhibitory concentration (IC50) of quinolinone-based inhibitors against DNA-dependent protein kinase (DNA-PK). It i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and methodological framework for determining the half-maximal inhibitory concentration (IC50) of quinolinone-based inhibitors against DNA-dependent protein kinase (DNA-PK). It is designed for researchers in oncology, drug discovery, and molecular biology who are focused on targeting DNA damage response pathways. We will explore the biochemical and cellular assays critical for inhibitor characterization, emphasizing the rationale behind protocol design to ensure data integrity and reproducibility.

The Central Role of DNA-PK in Cancer Therapy

DNA-dependent protein kinase (DNA-PK) is a cornerstone of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] A DSB is one of the most cytotoxic forms of DNA damage. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which acts as a sensor for broken DNA ends.[1] Upon a DSB, Ku70/80 rapidly binds to the DNA ends and recruits DNA-PKcs.[1] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a host of downstream targets, including itself, to orchestrate the repair process.

In many cancers, the DNA damage response is highly active, allowing tumor cells to survive the genomic instability inherent in rapid proliferation and to resist DNA-damaging treatments like radiotherapy and chemotherapy.[2][3] Therefore, inhibiting DNA-PK presents a compelling therapeutic strategy. By blocking the NHEJ pathway, we can prevent cancer cells from repairing DSBs, leading to synthetic lethality in combination with radiation or specific chemotherapies.[2][4]

DNA_PK_Activation_Pathway cluster_0 Cellular Response to DNA Double-Strand Break (DSB) DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer DSB->Ku Binds to DNA ends DNAPKcs DNA-PKcs (Catalytic Subunit) Ku->DNAPKcs Recruits Complex Active DNA-PK Holoenzyme DNAPKcs->Complex Forms Complex Repair NHEJ Repair Proteins (e.g., Ligase IV, XRCC4) Complex->Repair Phosphorylates & Activates RepairedDNA Repaired DNA Repair->RepairedDNA Ligates DNA Ends Quinolinone Quinolinone Inhibitor Quinolinone->DNAPKcs Inhibits ATP Binding Site

Figure 1: Simplified DNA-PK activation pathway and point of inhibition.

Quinolinones: A Promising Scaffold for DNA-PK Inhibition

While several classes of DNA-PK inhibitors have been developed, quinolinone derivatives have emerged as a particularly potent and selective scaffold.[5] Specifically, compounds such as 8-substituted 2-morpholin-4-yl-quinolin-4-ones have demonstrated IC50 values in the low nanomolar range, showcasing their potential as therapeutic agents.[5] The primary goal for any new potential inhibitor from this class is the precise and accurate determination of its IC50 value, a quantitative measure of its potency.[6][7] The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[6][8]

Methodologies for IC50 Determination: A Two-Pronged Approach

A robust evaluation of an inhibitor's potency requires both biochemical (cell-free) and cell-based assays. Biochemical assays isolate the target enzyme to measure direct inhibition, while cell-based assays provide crucial information on cell permeability, off-target effects, and performance in a physiological context.

Biochemical (Cell-Free) Assays: Measuring Direct Target Engagement

These assays quantify the direct effect of the inhibitor on the kinase activity of purified DNA-PK. The fundamental principle involves incubating the enzyme, a substrate, a phosphate donor (ATP), and varying concentrations of the inhibitor.

Causality in Experimental Design: The choice of assay format (e.g., radiometric vs. luminescence) depends on available equipment, safety considerations, and desired throughput. Radiometric assays are highly sensitive and considered a gold standard, but require handling of radioactive materials. Luminescence-based assays, such as the ADP-Glo™ system, offer a safer and often higher-throughput alternative by measuring the amount of ADP produced in the kinase reaction.[9]

Detailed Protocol: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol is adapted from established methods for measuring DNA-PK catalytic activity.[10] It measures the incorporation of a radioactive phosphate from [γ-³²P]-ATP onto a specific peptide substrate.

Experimental Workflow Diagram

Biochemical_Assay_Workflow cluster_workflow Biochemical IC50 Determination Workflow A 1. Prepare Reagents - DNA-PK Enzyme - Peptide Substrate - Activating DNA - Quinolinone Inhibitor Dilutions B 2. Pre-incubation Incubate DNA-PK, DNA, and inhibitor (or vehicle) for 15 min at 30°C. A->B C 3. Initiate Reaction Add Kinase Reaction Mix containing [γ-³²P]-ATP and peptide substrate. B->C D 4. Incubate Allow reaction to proceed for 15 min at 37°C. C->D E 5. Stop Reaction Add 30% acetic acid to terminate the kinase reaction. D->E F 6. Spot and Wash Spot reaction mixture onto P81 phosphocellulose paper and wash extensively to remove free [γ-³²P]-ATP. E->F G 7. Quantify Measure incorporated radioactivity using a scintillation counter or PhosphorImager. F->G H 8. Analyze Data Plot % inhibition vs. log[Inhibitor]. Fit a sigmoidal dose-response curve to determine the IC50 value. G->H

Figure 2: Step-by-step workflow for a radiometric DNA-PK kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DNA-PK Enzyme: Use purified human native DNA-PK.[9]

    • Peptide Substrate: A specific p53-based synthetic peptide is commonly used (e.g., EPPLSQEAFADLWKK).[9][10]

    • Activating DNA: Short, double-stranded DNA fragments are required to activate the kinase.[10]

    • Inhibitor Stock: Prepare a high-concentration stock of the quinolinone inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

    • Controls: Include a positive control (a known DNA-PK inhibitor like NU-7441) and a negative control (DMSO vehicle).

  • Assay Execution (in triplicate):

    • In a 96-well plate, pre-incubate the DNA-PK enzyme, activating DNA, and varying concentrations of the quinolinone inhibitor for 15 minutes at room temperature.[10] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP, spiked with [γ-³²P]-ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes), ensuring the reaction remains in the linear range.[10]

    • Terminate the reaction by adding 30% acetic acid.[10]

  • Detection and Data Analysis:

    • Spot a portion of each reaction onto P81 phosphocellulose paper.

    • Wash the paper multiple times in 15% acetic acid to remove unincorporated [γ-³²P]-ATP.[10]

    • Quantify the radioactivity remaining on the paper (representing the phosphorylated peptide) using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[11]

Cell-Based Assays: Assessing Potency in a Living System

Cell-based assays are essential to confirm that an inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and exert a downstream biological effect.

Causality in Experimental Design: The choice of a cell-based assay depends on the specific question being asked.

  • Target Engagement Assays (e.g., In-Cell Western): These directly measure the inhibition of DNA-PK autophosphorylation (e.g., at Ser2056) in response to DNA damage, confirming the inhibitor is hitting its target.[6]

  • Functional Assays (e.g., NHEJ Reporter Assays): These measure the functional output of the pathway, providing a clear indication of whether the inhibitor is blocking DNA repair.

  • Viability/Proliferation Assays (e.g., MTT Assay): These are used to determine the cytotoxic or cytostatic effects of the inhibitor, often in combination with a DNA-damaging agent, to establish a cellular IC50 for radiosensitization or chemosensitization.[12]

Detailed Protocol: In-Cell Western for DNA-PKcs Autophosphorylation

This method quantifies the level of phosphorylated DNA-PKcs within intact cells, providing a direct measure of target inhibition.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Seed a suitable human cancer cell line (e.g., HeLa or H460) into a 96-well plate and allow cells to adhere overnight.

  • Inhibitor Treatment and DNA Damage:

    • Pre-treat the cells with a serial dilution of the quinolinone inhibitor (and controls) for 2 hours.

    • Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 5-10 Gy) or a radiomimetic drug like etoposide.

    • Allow cells to recover for a short period (e.g., 1 hour) to permit DNA-PK activation.

  • Fixation, Permeabilization, and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100) to allow antibody entry.

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated DNA-PKcs (pS2056). For normalization, co-incubate with an antibody against a total protein (e.g., total DNA-PKcs or a housekeeping protein).

    • Wash and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the phospho-specific and normalization channels.

    • Calculate the normalized phospho-DNA-PKcs signal for each well.

    • Plot the normalized signal against the log of inhibitor concentration and fit the data using non-linear regression to determine the cellular IC50.

Comparative Analysis of DNA-PK Inhibitors

To contextualize the potency of novel quinolinone inhibitors, it is crucial to compare their IC50 values against established benchmarks. The table below summarizes reported biochemical IC50 values for several well-characterized DNA-PK inhibitors.

InhibitorChemical ClassDNA-PK IC50 (Biochemical)Selectivity NotesReference(s)
NU-7441 (KU-57788) Chromenone14 nMHighly selective over ATM/ATR (>100 µM); also inhibits mTOR (1.7 µM) and PI3K (5 µM).[13][14][15]
M3814 (Nedisertib) Arylquinazoline< 3 nMPotent and highly selective. Currently in clinical trials.[16][17][18][19]
AZD7648 Not specified0.6 nMPotent and highly selective against a large panel of other kinases.[2][3][16]
NU-7026 Chromenone0.23 µM~60-fold selective for DNA-PK over PI3K; inactive against ATM/ATR.[16]
8-(Dibenzothiophen-4-yl)-2-morpholin-4-yl-quinolin-4-one QuinolinoneLow NanomolarPotent inhibition demonstrated for this quinolinone scaffold.[5]
Wortmannin Fungal Metabolite16 nMPotent but non-selective; strongly inhibits PI3Ks and other PIKK family members.[1][20]

Interpreting the Data: When comparing IC50 values, it is critical to consider the assay conditions under which they were generated. Factors such as ATP concentration, enzyme source, and substrate choice can significantly influence the results. Therefore, direct comparison is most reliable when data is generated head-to-head in the same assay. The quinolinone scaffold shows promise by achieving potency comparable to leading clinical candidates like M3814 and AZD7648.[5]

Conclusion and Future Directions

The accurate determination of IC50 values is a foundational step in the preclinical evaluation of any new inhibitor. For quinolinone-based DNA-PK inhibitors, a dual approach using both direct biochemical assays and functional cell-based assays provides a comprehensive understanding of potency and potential therapeutic utility. By employing self-validating protocols with appropriate controls, researchers can generate high-quality, reproducible data. The exceptional potency demonstrated by the quinolinone scaffold warrants further investigation, including detailed selectivity profiling and in vivo efficacy studies, to advance this promising class of compounds toward clinical application.

References

  • Title: Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction Source: bioRxiv URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link] (Note: Specific course material link may vary)

  • Title: Determination of the IC50 values of a panel of CDK9 inhibitors against... Source: ResearchGate URL: [Link]

  • Title: Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase Source: PubMed URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity Source: PubMed URL: [Link]

  • Title: M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells Source: PubMed URL: [Link]

  • Title: Definition of DNA-PK inhibitor AZD7648 Source: National Cancer Institute (NCI) URL: [Link]

  • Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Vanillins—a novel family of DNA-PK inhibitors Source: National Institutes of Health (NIH) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS No: 1016798-13-2).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS No: 1016798-13-2).[1] The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from authoritative sources.

Immediate Safety Concerns and Hazard Assessment

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound that requires careful handling due to its significant hazard profile. According to its Safety Data Sheet (SDS), this chemical is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). Understanding these hazards is the first step in implementing a robust safety protocol.

Hazard Identification:

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential for preventing accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid. The following table summarizes the required PPE for various laboratory operations.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use.[2]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[2][3]Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.[2]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[2]Secondary

Step-by-Step Operational Procedures

The following workflow outlines the safe handling of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid from preparation to disposal.

Preparation
  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, two pairs of nitrile or neoprene gloves, and chemical splash goggles.[2][4]

  • Work Area Preparation: Ensure that all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Handling and Experimental Use
  • Weighing: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[2]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[2]

Cleanup and Decontamination
  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid must be disposed of in a clearly labeled hazardous waste container.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid and its containers is essential to protect the environment and comply with regulations.

  • Waste Categorization: As a brominated organic compound, this chemical waste should be classified as halogenated organic waste .[6][7]

  • Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[6] Do not mix with non-halogenated waste.

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration at a permitted hazardous waste facility.[6] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and to arrange for waste pickup.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid Assess_Form Assess Physical Form Start->Assess_Form Solid Solid/Powder Assess_Form->Solid Solid Solution Solution Assess_Form->Solution Liquid PPE_Solid Required PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Chemical Goggles - N95 Respirator Solid->PPE_Solid PPE_Solution Required PPE: - Lab Coat - Double Gloves (Nitrile/Neoprene) - Chemical Goggles Solution->PPE_Solution End End: Proceed with Experiment PPE_Solid->End Proceed with Caution Assess_Splash High Splash Potential? PPE_Solution->Assess_Splash Face_Shield Add Face Shield Assess_Splash->Face_Shield Yes Assess_Splash->End No Face_Shield->End

Sources

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